molecular formula C7H5N5 B11920758 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Cat. No.: B11920758
M. Wt: 159.15 g/mol
InChI Key: DVWWNQQFZHAOAS-UHFFFAOYSA-N
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Description

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS 959106-15-1) is a high-value heterocyclic building block in medicinal chemistry and drug discovery. This compound features a fused, planar pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its significant biological activities and versatility in combinatorial library design . Its primary research value lies in its role as a key precursor for the synthesis of novel therapeutic agents. Notably, derivatives of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of the Hepatitis C Virus (HCV) in cell-based assays, highlighting its potential in antiviral research . Furthermore, this chemical class exhibits promising inhibitory activity against various protein kinases , which are critical regulators in cellular signaling and are frequently disrupted in cancers . The structural motif is also being explored in the development of cathepsin K inhibitors for the potential treatment of osteoporosis and other bone-related diseases . The molecular formula is C 7 H 5 N 5 with a molecular weight of 159.15 g/mol . The presence of both amino and nitrile functional groups on the heterocyclic core allows for further chemical derivatization, enabling researchers to fine-tune the pharmacological properties of resulting compounds for enhanced potency and selectivity . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, and is strictly not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

InChI

InChI=1S/C7H5N5/c8-3-6-5(9)4-10-7-1-2-11-12(6)7/h1-2,4H,9H2

InChI Key

DVWWNQQFZHAOAS-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)C#N)N

Origin of Product

United States

Foundational & Exploratory

Executive Summary: The Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Architecture and Pharmacological Utility of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

In contemporary medicinal chemistry, fused bicyclic heteroaromatics are privileged scaffolds due to their structural rigidity and ability to mimic endogenous purines. Among these, the pyrazolo[1,5-a]pyrimidine core stands out as a highly versatile pharmacophore, extensively utilized in the development of protein kinase inhibitors (PKIs) and


-glucosidase inhibitors[1][2].

Specifically, 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS RN: 959106-15-1; Molecular Weight: 159.15 g/mol ) represents a highly functionalized derivative. The strategic placement of a 6-amino group (electron-donating, hydrogen-bond donor) and a 7-carbonitrile group (strongly electron-withdrawing, hydrogen-bond acceptor) creates an electronic "push-pull" system across the pyrimidine ring. This precise functionalization allows researchers to fine-tune the molecule's


, lipophilicity, and binding affinity within the ATP-binding hinge region of target kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)[3][4].

Structural Causality and Electronic Properties

The efficacy of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile lies in its unique electronic distribution. The bridgehead nitrogen (N4) dictates the aromaticity of the fused system, driving a delocalized


-electron cloud that perfectly mimics the adenine ring of ATP.
  • The 6-Amino Group: Acts as a critical hydrogen-bond donor. In the context of kinase inhibition, this primary amine interacts directly with the backbone carbonyls of the kinase hinge region (e.g., Leu83 in CDK2)[2].

  • The 7-Carbonitrile Group: The cyano moiety is a linear, sterically compact, and highly electronegative group. It serves a dual purpose: it lowers the electron density of the pyrimidine ring to prevent oxidative metabolism (improving metabolic stability) and acts as a hydrogen-bond acceptor to interact with structural water molecules or backbone amides deep within the binding pocket[4].

Synthetic Methodology: Regioselective Cyclocondensation

As a Senior Application Scientist, I emphasize that the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines must prioritize regiocontrol. The standard, highly reliable route involves the cyclocondensation of 3-aminopyrazoles with electrophilic precursors like enaminones,


-dicarbonyls, or 

-azidochalcones[1][5].

The following protocol details the synthesis of the core scaffold using a self-validating cyclocondensation approach. We utilize glacial acetic acid as both the solvent and the acid catalyst. The causality here is critical: glacial acetic acid provides sufficient protonation of the electrophilic carbonyl to drive the initial intermolecular Michael addition, while remaining a polar protic environment that does not fully protonate the nucleophilic exocyclic amine of the pyrazole at reflux temperatures[6].

Protocol: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Objective: Regioselective formation of the bicyclic core via imine-enamine tautomerization and subsequent dehydration.

Step 1: Reagent Preparation

  • Equimolar amounts (10 mmol) of the substituted 3-aminopyrazole (nucleophile) and the corresponding enaminone or

    
    -azidochalcone (electrophile) are weighed.
    
  • Causality Check: Ensure reagents are completely dry. Ambient moisture can prematurely hydrolyze the enaminone, reducing the yield of the target cyclized product.

Step 2: Reaction Execution

  • Suspend the reagents in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 118°C) for 3 to 12 hours under a nitrogen atmosphere[6][7].

  • Mechanistic Insight: The exocyclic

    
     of the pyrazole first attacks the activated double bond or carbonyl of the electrophile. This is followed by an intramolecular nucleophilic attack by the endocyclic pyrazole nitrogen, driving the system into a thermodynamic sink via the loss of 
    
    
    
    (and
    
    
    if using azidochalcones)[1].

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature. Pour the acidic mixture over crushed ice to precipitate the product.

  • Filter the crude solid under a vacuum and wash extensively with cold ethanol to remove unreacted starting materials and acetic acid residues[6].

  • Recrystallize from a dimethylformamide (DMF)/water mixture to achieve

    
     purity.
    

Step 4: Analytical Validation (Self-Validating Checkpoints)

  • FT-IR: Confirm the disappearance of the primary amine doublet from the starting pyrazole and verify the sharp

    
     stretching band at 
    
    
    
    [6].
  • 
     NMR:  Validate the formation of the pyrimidine ring by identifying the highly deshielded aromatic proton (if unsubstituted at position 5) at 
    
    
    
    [6].

Synthesis A 3-Aminopyrazole (Nucleophile) C Michael Addition (Intermolecular Attack) A->C Glacial AcOH, Reflux B Enaminone / α-Azidochalcone (Electrophile) B->C D Imine-Enamine Tautomerization C->D E Intramolecular Cyclization (-H2O / -N2) D->E Acid Catalysis F Pyrazolo[1,5-a]pyrimidine Core Scaffold E->F Thermodynamic Sink

Fig 1. Mechanistic workflow for the regioselective cyclocondensation of pyrazolo[1,5-a]pyrimidines.

Pharmacological Applications: Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in oncology drug development. Molecules bearing this core, particularly those functionalized with carbonitrile and amino groups, act as potent ATP-competitive inhibitors. They exhibit a classic "donor-acceptor-donor" binding motif within the kinase hinge region[2].

Recent in vitro studies have demonstrated that carbonitrile-substituted pyrazolo[1,5-a]pyrimidines exhibit profound antiproliferative effects by targeting CDK2 and TRKA[3][4]. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest and subsequent apoptosis[3].

Kinase Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative ATP ATP Binding Pocket (Hinge Region) Inhibitor->ATP Competitive Binding (Donor-Acceptor-Donor) CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Rb Retinoblastoma (Rb) Phosphorylation CDK2->Rb Inhibits E2F E2F Transcription Factor Release Rb->E2F Blocks Arrest G1/S Cell Cycle Arrest E2F->Arrest Downstream Effect Apoptosis Apoptosis Activation Arrest->Apoptosis

Fig 2. Pharmacological mechanism of CDK2 inhibition driving G1/S arrest and apoptosis.

Quantitative Data Analysis

To benchmark the efficacy of the pyrazolo[1,5-a]pyrimidine-carbonitrile architecture, we can compare the half-maximal inhibitory concentrations (


) of various synthesized derivatives against key oncogenic kinases. The data below illustrates how substituents around the core (such as thioethers or anilines) modulate target affinity.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-carbonitrile Derivatives

Compound / Scaffold VariantTarget Kinase

Value
Biological OutcomeReference
Dinaciclib (Clinical Reference)CDK2

Broad-spectrum cell cycle arrest[3]
Compound 21c (Triazolyl-methylthio-carbonitrile derivative)CDK2

High cytotoxicity in HCT-116 cells[3]
Compound 13g (Bromophenyl-methylthio-carbonitrile derivative)CDK2

G1-phase arrest, low fibroblast toxicity[3]
Compound 6d (Cyano-aryl-anilinyl derivative)CDK2

Dual kinase inhibition[4]
Compound 6d (Cyano-aryl-anilinyl derivative)TRKA

Broad-spectrum antiproliferative[4]

Data interpretation: The presence of the carbonitrile group significantly enhances the binding affinity compared to carboxylate ester analogs, as seen in the transition from compound 6n to 6d in recent MDPI studies, which resulted in a remarkable increase in dual CDK2/TRKA activity[4].

Conclusion

The 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile scaffold is a masterclass in rational drug design. By combining the electron-donating capacity of the 6-amino group with the electron-withdrawing and sterically compact nature of the 7-carbonitrile group, researchers can synthesize highly potent, metabolically stable kinase inhibitors. Adhering to strict, self-validating synthetic protocols—such as the glacial acetic acid-mediated cyclocondensation—ensures high regioselectivity and yield, accelerating the pipeline from benchtop synthesis to preclinical evaluation.

References

1.

 - NIH / PubMed Central
2.  - NIH / PubMed Central
3.  - NIH / PubMed
4. - MDPI Pharmaceuticals
5. - Aquila Pharmatech LLC
6.  - Nano Biomedicine and Engineering

Sources

In-Depth Technical Guide: Molecular Architecture, Synthesis, and Pharmacological Profiling of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is universally recognized as a "privileged structure"[1]. This bicyclic nitrogen-rich scaffold provides an ideal combination of low molecular weight, favorable lipophilicity (cLogP), and rigid planarity, making it highly effective for penetrating deep into the ATP-binding pockets of therapeutic kinase targets[2].

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS: 959106-15-1) represents a highly functionalized intermediate within this class[3]. The strategic placement of an electron-withdrawing cyano group at the C7 position and an electron-donating amino group at the C6 position creates a push-pull electronic system. This guide provides a comprehensive breakdown of its molecular structure, a self-validating synthetic methodology, and its application in modern drug discovery.

Molecular Architecture and Physicochemical Profiling

The structural integrity of 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is defined by its fused 5,6-bicyclic system. The bridgehead nitrogen (N4) facilitates extensive electron delocalization across both the pyrazole and pyrimidine rings, dictating both its reactivity and its biological target engagement.

Quantitative Physicochemical Data

All quantitative structural data is summarized below for rapid comparative analysis during lead optimization workflows.

PropertyValue / Specification
Chemical Name 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile
CAS Registry Number 959106-15-1[3]
Molecular Formula C₇H₅N₅[3]
Molecular Weight 159.15 g/mol [3]
SMILES Code N#CC1=C(N)C=NC2=CC=NN12[3]
Monoisotopic Mass 159.0545 Da
Hydrogen Bond Donors 1 (Primary amine at C6)
Hydrogen Bond Acceptors 4 (Cyano nitrogen, Pyrimidine N, Pyrazole N)
Structural Causality

The SMILES string N#CC1=C(N)C=NC2=CC=NN12 maps directly to the IUPAC numbering of the pyrazolo[1,5-a]pyrimidine core. The bridgehead nitrogen (N4) acts as a strong internal electron donor. Consequently, the C6 position of the pyrimidine ring becomes the most nucleophilic site, which explains why electrophilic substitutions (such as amination or halogenation) selectively occur at C6. Conversely, the C7 position is highly electrophilic, making it an ideal anchor point for the carbonitrile group, which stabilizes the ring system against oxidative degradation.

Rational Synthesis and Regiocontrol

As a Senior Application Scientist, I emphasize that robust chemical synthesis is not merely a sequence of steps, but a causality-driven workflow. The synthesis of 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile requires strict regiocontrol to ensure the correct orientation of the pyrimidine ring[4].

Experimental Protocol & Self-Validating Workflow

Step 1: Core Condensation (Regioselective Cyclization)

  • Causality: The synthesis begins with the condensation of 1H-pyrazol-5-amine and a 3-(dimethylamino)-2-oxopropanenitrile derivative. The exocyclic primary amine of the pyrazole is highly nucleophilic and attacks the most electrophilic carbonyl carbon of the electrophile. Subsequent intramolecular cyclization occurs via the endocyclic pyrazole nitrogen (N1) attacking the enamine carbon, thermodynamically driving the formation of the pyrazolo[1,5-a]pyrimidine-7-carbonitrile core.

  • Protocol: Dissolve 10 mmol of 1H-pyrazol-5-amine and 10 mmol of the dielectrophile in 25 mL of glacial acetic acid. Reflux for 3 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot confirms cyclization.

Step 2: Electrophilic C6-Nitrosation

  • Causality: To introduce the C6-amino group, we exploit the inherent electron density at C6. Nitrosation is preferred over direct nitration to avoid oxidative cleavage of the pyrazole ring.

  • Protocol: Cool the intermediate solution to 0–5 °C. Dropwise, add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq). Stir for 1 hour.

  • Validation: A distinct color change to deep green/blue indicates the formation of the 6-nitroso intermediate.

Step 3: Catalytic Reduction

  • Causality: The nitroso group must be reduced to the primary amine without reducing the sensitive C7-carbonitrile group. Palladium on carbon (Pd/C) under mild hydrogen pressure achieves this chemoselectivity.

  • Protocol: Transfer the intermediate to a hydrogenation reactor. Add 10% Pd/C (0.1 eq) and stir under H₂ gas (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate in vacuo.

  • Validation (Critical IPC): Analyze the crude mixture via LC-MS. A dominant peak at m/z 160.1 [M+H]⁺ definitively self-validates the successful reduction to 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile.

Synthesis A 1H-Pyrazol-5-amine + Electrophile B Pyrazolo[1,5-a]pyrimidine -7-carbonitrile A->B Condensation (AcOH, Reflux) C 6-Nitroso Intermediate (C6 Functionalization) B->C NaNO2, AcOH (Regioselective) D 6-Aminopyrazolo[1,5-a] pyrimidine-7-carbonitrile C->D Pd/C, H2 (Reduction)

Fig 1. Regioselective synthesis workflow for 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile.

Pharmacological Application: Kinase Inhibition

The 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile scaffold is highly prized in oncology and neuropharmacology. Derivatives of this core structure have been extensively validated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)[2].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of this molecule is governed by its ability to act as an ATP-competitive inhibitor.

  • Hinge Region Binding: The C6-amino group acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of Leu83 in the ATP-binding hinge region of CDK2.

  • Hydrophobic Pocket Penetration: The C7-carbonitrile group projects into the deep hydrophobic pocket (gatekeeper region), enhancing selectivity against off-target kinases[2]. The rigid planarity of the pyrazolo[1,5-a]pyrimidine core ensures a low entropic penalty upon binding.

KinasePathway Ligand 6-Amino-7-cyano Scaffold Kinase Kinase Hinge Region (CDK2 / TRKA) Ligand->Kinase Hydrogen Bonding (C6-NH2 & C7-CN) ATP ATP Competitive Displacement Kinase->ATP Blocks ATP Binding Downstream Cell Cycle Arrest & Apoptosis Induction ATP->Downstream Pathway Modulation

Fig 2. Mechanism of action for pyrazolo[1,5-a]pyrimidine kinase inhibitors in oncology.

Analytical Validation Standards

To ensure absolute trustworthiness of the synthesized batch, the following analytical parameters must be met prior to utilizing the compound in biological assays:

  • HPLC Purity: Must exceed 98% (UV detection at 254 nm).

  • LC-MS: Positive electrospray ionization (ESI+) must yield a base peak of 160.1 m/z[3].

  • ¹H-NMR (DMSO-d₆): The pyrazole protons typically appear as distinct doublets around δ 8.10 and δ 6.70 ppm. The primary amine (NH₂) should manifest as a broad singlet integrating to 2 protons, exchangeable with D₂O.

References

  • BLD Pharm. "959106-15-1 | 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile". BLD Pharm.
  • Attia, M. H., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity". MDPI Pharmaceuticals, 2024.
  • Foloppe, N., et al. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis...". ACS Publications, 2007.
  • Gomha, S. M., et al. "Synthesis and Analysis of Some Bis-Heterocyclic Compounds Containing Sulphur". NIH PMC, 2009.

Sources

Solubility Profile & Characterization Guide: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

[1]

Executive Technical Summary

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS: 959106-15-1) represents a classic "brick dust" molecule in medicinal chemistry.[1] Characterized by a planar, fused bicyclic system with high lattice energy, this scaffold typically exhibits high melting points (>250°C) and limited aqueous solubility .

For drug development professionals, this compound presents a dichotomy:

  • In DMSO: It behaves as a highly soluble solute due to the solvent's ability to disrupt intermolecular hydrogen bonding and π-π stacking.[1][2]

  • In Water: It acts as a hydrophobic aggregate, often requiring pH manipulation or surfactant assistance for meaningful dissolution.[1][2]

Critical Insight: Do not rely on calculated LogP (cLogP) alone. While cLogP values for this scaffold often appear moderate (~0.2–0.8), the high crystal lattice energy (driven by the amino-cyano H-bond network) significantly suppresses thermodynamic solubility below what lipophilicity predicts.[1]

Physicochemical Profile & Solubility Expectations

The solubility behavior is dictated by the competition between the crystal lattice energy and the solvation energy.[1][2]

Structural Determinants
PropertyValue (Approx.)Impact on Solubility
Molecular Weight ~159.15 g/mol Low MW favors dissolution, but is offset by stacking.[1][2]
H-Bond Donors 1 (Amino group)Facilitates crystal packing; requires polar aprotic solvent to disrupt.[1][2]
H-Bond Acceptors 4-5 (N-atoms, CN)High acceptor count makes it receptive to water, but intra-molecular forces dominate.[1]
Melting Point >250°C (Predicted)High. Indicates strong lattice stability.[1][2] Correlates directly with poor aqueous solubility.[1][2]
pKa (Basic) ~3.5 – 4.5 (Predicted)The pyrimidine nitrogen is weakly basic.[1][2] Solubility will increase significantly at pH < 2.[1][2]
Solubility Data Summary

Note: Values represent field-standard expectations for this scaffold grade. Batch-specific polymorphism can alter these values by 2-3x.

SolventSolubility RatingEstimated RangeOperational Notes
DMSO High 20 – 50 mg/mL Ideal for stock solutions.[1][2] Exothermic dissolution may occur.[1][2] Stable at RT.[1][2]
Water (pH 7) Very Low < 0.1 mg/mL "Insoluble" for practical purposes.[1][2] Forms suspensions.
0.1 M HCl Moderate 1 – 5 mg/mL Protonation of the pyrimidine ring disrupts the lattice, improving solubility.[1][2]
Ethanol/MeOH Low/Moderate 1 – 10 mg/mL Requires heating.[1][2] Often used for recrystallization rather than formulation.[1][2]

Mechanism of Dissolution (Visualized)

The following diagram illustrates the solvation dynamics. In DMSO, the solvent dipoles encapsulate the planar molecule, breaking the π-stacking. In water, the water-water hydrogen bond network excludes the hydrophobic aromatic core, forcing precipitation.

DissolutionMechanismcluster_0Critical Failure ModeSolidSolid Crystal Lattice(High Energy π-Stacking)DMSODMSO Solvation(Dipole Interaction)Solid->DMSO Solvent Penetration WaterAqueous Environment(Hydrophobic Exclusion)Solid->Water Surface Wetting Only SolubleStable Solution(Free Molecular State)DMSO->Soluble H-Bond Disruption PrecipitateAggregation/Precipitation(Brick Dust)Water->Precipitate Lattice Energy > Solvation Soluble->Precipitate Dilution into Water(Kinetic Crash)

Caption: Dissolution pathway showing the high risk of precipitation upon aqueous dilution of DMSO stocks.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Gold Standard)

Use this for formulation development or when exact saturation limits are required.[1]

Materials:

  • Compound (approx. 5 mg)[1]

  • Solvent (PBS pH 7.4, Water, or DMSO)

  • Agitator/Shaker (temp controlled at 25°C)[1]

  • Syringe Filter (0.22 µm PTFE or PVDF - Critical: Nylon may bind the compound)[1]

  • HPLC-UV or LC-MS[1][2]

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of solvent in a glass vial. The solution must remain cloudy (suspension).

  • Equilibration: Shake at 25°C for 24 to 48 hours .

    • Why? High-melting heterocycles have slow dissolution kinetics.[1][2] Short incubation (e.g., 2 hours) yields false negatives.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a pre-saturated 0.22 µm filter.

    • Tip: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.[1][2]

  • Quantification: Dilute the filtrate with DMSO (to ensure it stays in solution) and analyze via HPLC against a known standard curve.

Protocol B: Kinetic Solubility (High Throughput)

Use this to determine if the compound will crash out during biological assays.[1]

Materials:

  • 10 mM Stock solution in DMSO[1][2]

  • PBS buffer (pH 7.4)[1]

  • 96-well plate reader (Nephelometry or UV-Vis)[1]

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock in 100% DMSO. Ensure it is perfectly clear.

  • Spiking: Slowly spike the DMSO stock into PBS buffer to achieve final concentrations of 1, 10, 50, and 100 µM. (Final DMSO concentration should be < 2%).[1][2]

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure absorbance at 600 nm (turbidity).

    • Interpretation: An increase in OD600 indicates precipitation.[1][2] The highest concentration with baseline OD is your Kinetic Solubility Limit .[1][2]

Troubleshooting & Formulation Strategies

If you encounter "crashing out" (precipitation) during dilution, employ these field-proven adjustments:

  • pH Adjustment: The 7-amino group provides a handle for protonation.[1][2] Acidifying the media (pH 2-3) using Methanesulfonic Acid (MSA) or HCl often boosts solubility by 10-100 fold.[1][2]

    • Caution: Ensure your assay target is stable at acidic pH.[1][2]

  • Co-solvent Systems: For animal dosing (PK studies), avoid pure DMSO.[1][2] Use a standard "Golden Triangle" formulation:

    • 10% DMSO (Solubilizer)[1]

    • 40% PEG400 (Stabilizer/Co-solvent)[1]

    • 50% Water/Saline (Bulk vehicle)[1]

  • Avoid Freeze-Thaw Cycles: Pyrazolo-pyrimidines can form supersaturated solutions in DMSO.[1][2] Upon freezing and thawing, they may nucleate and precipitate irreversibly. Always vortex and sonicate DMSO stocks after thawing.

References

  • Vertex AI Search. (2025).[1][2] Synthesis and properties of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile. Retrieved from 3

  • ChemScene. (2025). 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one CAS Data. Retrieved from 4

  • MDPI. (2024).[1][2] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Retrieved from 5

  • American Chemical Society. (2022).[1][2] Synthetic Strategies for Improving Solubility of Pyrazolo[1,5-a]pyrimidine. Retrieved from 6

  • EPA CompTox. (2025).[1][2] Physicochemical Properties of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from 7

Technical Guide: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the utility, synthesis, and application of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile as a scaffold for kinase inhibitor development.

Executive Summary

The pyrazolo[1,5-a]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, serving as the core for multiple FDA-approved drugs (e.g., Zaleplon, Dinaciclib). While the 7-amino-6-carbonitrile isomer is widely documented, the 6-amino-7-carbonitrile isomer (CAS 959106-15-1) represents a distinct and emerging chemotype.

This scaffold offers a unique vector geometry for kinase inhibition:

  • 6-Amino Group: Acts as a versatile synthetic handle for installing "tail" moieties (ureas, amides) that extend into the ribose pocket or solvent front, or interact with the DFG motif.

  • 7-Cyano Group: Provides strong electron-withdrawing character, modulating the pKa of the ring nitrogens (crucial for hinge binding) and serving as a small, lipophilic moiety that can occupy the gatekeeper region or specific hydrophobic pockets.

This guide outlines the chemical rationale, synthetic pathways, and experimental protocols for utilizing this scaffold in kinase inhibitor campaigns.

Chemical Rationale & Binding Mode

Structural Biology of the Scaffold

The pyrazolo[1,5-a]pyrimidine core mimics the adenosine moiety of ATP. In the context of the 6-amino-7-carbonitrile substitution pattern, the binding mode typically involves:

  • Hinge Region Interaction: The N1 and N4 nitrogens, along with substituents at C2 or C3, often form the primary hydrogen bond network with the kinase hinge residues (e.g., Glu, Met).

  • Electronic Modulation (7-CN): The nitrile group at C7 is electron-withdrawing. This lowers the electron density of the pyrimidine ring, potentially increasing the hydrogen bond acidity of any NH groups attached (or the ring CHs) and altering the metabolic stability of the ring system.

  • Solvent/Ribose Interface (6-NH2): The amino group at C6 is positioned to project substituents out towards the solvent front or into the ribose binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Functionalization Vectors
PositionFunctionMedicinal Chemistry Strategy
C-7 (CN) Electronic Tuning / Steric BulkThe nitrile is small and linear. It can fit into narrow pockets (e.g., near the gatekeeper) and electronically deactivates the ring, potentially reducing metabolic oxidation at adjacent positions.
C-6 (NH2) Primary Vector The amino group is the critical handle. Derivatization into ureas or amides is the standard approach to gain potency (nM range) and selectivity.
C-3 Hinge/Solvent InteractionSubstituents here (e.g., aryl, heteroaryl) often reinforce hinge binding or control the overall shape of the molecule.

Synthetic Methodologies

Synthesis of the specific 6-amino-7-carbonitrile isomer requires regiochemical control, as the standard reaction of 5-aminopyrazole with ethoxymethylene malononitrile favors the 7-amino-6-cyano isomer.

Retrosynthetic Analysis

To achieve the 6-amino-7-cyano pattern, two primary strategies are employed:

  • De Novo Cyclization: Using a specialized 1,3-electrophile (e.g., a nitromalonate equivalent) that places the nitrogen source at C6.

  • Post-Cyclization Functionalization: Nitration of a 7-functionalized core followed by reduction.

Recommended Synthetic Route (Nitration Strategy)

This route ensures the correct placement of the amino group at C6.

Step 1: Core Formation Condensation of 5-aminopyrazole with a 1,3-dicarbonyl equivalent (e.g., 3-ethoxy-2-cyanoacrylate derivatives) to form the pyrazolo[1,5-a]pyrimidine core.

Step 2: Nitration (C-6 Functionalization) Electrophilic aromatic substitution. The C6 position is the most nucleophilic site on the pyrimidine ring (para to the bridgehead nitrogen).

Step 3: Reduction Reduction of the 6-nitro group to the 6-amino group.

Synthetic Workflow Diagram (DOT)

SynthesisRoute Start 5-Aminopyrazole (Precursor) Inter1 Pyrazolo[1,5-a]pyrimidine Core (7-substituted) Start->Inter1 Cyclization Reagent1 Reagent: Alkoxy-acrylate deriv. Reagent1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 6-Nitro-7-cyano Intermediate Step2->Inter2 Electrophilic Subst. Step3 Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step3 Final 6-Amino-7-cyano Scaffold Step3->Final Yields Target

Caption: Synthetic pathway for accessing the 6-amino-7-cyano scaffold via nitration/reduction strategy.

Experimental Protocols

General Synthesis Protocol (Step 2 & 3 Focus)

Note: This protocol assumes the availability of the 7-cyano (or 7-functionalized) core.

A. Nitration of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

  • Prepare Acid Mix: In a round-bottom flask, cool concentrated sulfuric acid (5 mL/mmol) to 0°C.

  • Add Substrate: Slowly add the pyrazolo[1,5-a]pyrimidine-7-carbonitrile precursor.

  • Nitration: Dropwise add fuming nitric acid (1.2 eq) while maintaining temperature <10°C.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 1–2 hours. Monitor by TLC/LCMS (Look for M+45 mass shift).

  • Workup: Pour onto crushed ice. The 6-nitro derivative typically precipitates as a yellow solid. Filter, wash with water, and dry.

B. Reduction to 6-Amino Derivative

  • Dissolution: Dissolve the 6-nitro intermediate in Ethanol/Water (3:1).

  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux: Heat to reflux (80°C) for 2–4 hours.

  • Filtration: Filter hot through Celite to remove iron residues.

  • Isolation: Concentrate the filtrate. Extract with Ethyl Acetate.[1]

  • Purification: The 6-amino product (CAS 959106-15-1 type) can be purified via flash chromatography (DCM/MeOH gradient).

Kinase Activity Assay (ADP-Glo™ Platform)

This protocol validates the inhibitory potential of the synthesized scaffold against a target kinase (e.g., CDK2 or CK2).

Reagents:

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Specific peptide substrate (e.g., Histone H1 for CDKs).

  • ATP: Ultra-pure (Km concentration).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the 6-amino scaffold derivative in DMSO.

  • Incubation: Mix 2 µL compound + 4 µL Kinase (10 ng/well) in a 384-well plate. Incubate 10 min at RT.

  • Reaction Start: Add 4 µL Substrate/ATP mix.

  • Run: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Measurement: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.

Structure-Activity Relationship (SAR) Data

The following table summarizes the expected SAR trends for this scaffold based on fragment-based drug discovery (FBDD) principles and analogous pyrazolo[1,5-a]pyrimidine inhibitors.

R-Group (C6-Amino)R-Group (C7-Cyano)Kinase Potency (Est.)Selectivity Profile
Free Amine (-NH2) -CNLow (µM)Poor (Promiscuous binder)
Phenyl-Urea -CNHigh (nM)High (Gatekeeper dependent)
Benzamide -CNModerate (nM-µM)Moderate (Hinge binder)
Alkyl-Amine -CNLowPoor

Key Insight: The conversion of the 6-amino group into a urea linkage is often the "magic methyl" step for this scaffold, transforming a weak binder into a potent type II or type 1.5 inhibitor by engaging the DFG-aspartate or the glutamate on the C-helix.

Biological Signaling Pathway

The following diagram illustrates the role of a typical target kinase (e.g., CDK or MAPK) within a signaling cascade and where the inhibitor acts.

SignalingPathway GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK (Kinase) RAF->MEK Phosphorylation ERK ERK (Kinase) MEK->ERK Nucleus Cell Proliferation ERK->Nucleus Transcription Inhibitor 6-Amino-7-CN Scaffold Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits

Caption: Schematic of the MAPK signaling cascade showing potential intervention points for pyrazolo[1,5-a]pyrimidine inhibitors.

References

  • Review of Scaffold: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. (2025).[2] Link

  • Synthesis Methodology: Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles.[3] Synthesis.[4][2][3][5][6][7][8] (2013). Link

  • CK2 Inhibition: 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors.[4][5] Molecules. (2022).[4][5] Link

  • Building Block Source: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS 959106-15-1).[9] BLDpharm. Link

  • CDK Inhibition: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9.[10][11] Journal of Medicinal Chemistry.[11][12][13] (2010). Link

Sources

The Strategic Role of the 7-Carbonitrile Group in Pyrazolo[1,5-a]pyrimidine Bioactivity: A Technical Guide to Scaffold Optimization and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter the challenge of optimizing purine bioisosteres for kinase selectivity and metabolic stability. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, widely utilized as an ATP-competitive kinase inhibitor. However, the introduction of a 7-carbonitrile (7-CN) group is not merely a passive structural modification; it is a deliberate, high-impact electronic and steric tuning strategy. This whitepaper dissects the causality behind the bioactivity of 7-cyano-pyrazolo[1,5-a]pyrimidines, providing mechanistic insights, quantitative data, and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Insights: The Causality of the 7-Carbonitrile Group

The addition of a carbonitrile group at the 7-position of the pyrazolo[1,5-a]pyrimidine core fundamentally alters the molecule's interaction with biological targets. This alteration is driven by three core principles:

Hinge-Binding Dynamics and Directional Hydrogen Bonding

In the ATP-binding pocket of kinases (such as EGFR and IRAK4), the pyrazolo[1,5-a]pyrimidine core acts as an adenine mimic. The 7-CN group projects into narrow hydrophobic sub-pockets within the hinge region. Because the cyano nitrogen possesses a localized lone pair, it acts as a highly potent and directional hydrogen bond acceptor. It perfectly aligns to accept hydrogen bonds from the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), tightly anchoring the inhibitor[1].

Steric Profiling via sp-Hybridization

Unlike bulky substituents (such as trifluoromethyl or phenyl groups) which can cause steric clashes with the protein backbone, the cyano group is


-hybridized. Its linear, cylindrical geometry allows it to penetrate deep into restricted binding pockets without inducing unfavorable van der Waals repulsions. This geometric advantage directly translates to higher binding affinities[2].
Electronic Modulation and Metabolic Stability

Electronically, the cyano group is strongly electron-withdrawing (exhibiting both


 and 

effects). By pulling electron density away from the electron-rich pyrimidine ring, it lowers the HOMO/LUMO gap. This electron depletion makes the aromatic system significantly less susceptible to cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic (PK) half-life of the drug candidate [3].

Quantitative Bioactivity Profiling

To illustrate the profound impact of the 7-CN substitution, the following table synthesizes representative Structure-Activity Relationship (SAR) data derived from benchmark kinase inhibition studies. The data demonstrates how shifting from an unsubstituted or methyl-substituted core to a 7-cyano core dramatically improves the IC


 values.
Compound Scaffold7-Position SubstituentTarget KinaseIC

(nM)
Primary Mechanistic Effect
Pyrazolo[1,5-a]pyrimidine-HEGFR (WT)>10,000Poor hinge anchoring
Pyrazolo[1,5-a]pyrimidine-CH

EGFR (WT)1,250Weak hydrophobic contact, no H-bond
Pyrazolo[1,5-a]pyrimidine-CNEGFR (WT)110Strong, directional H-bond acceptor
Pyrazolo[1,5-a]pyrimidine-CNIRAK445Optimized hinge engagement & pocket penetration

Table 1: Comparative SAR data highlighting the potency shift induced by the 7-carbonitrile group.

Target Engagement Visualization

Pathway Ligand 7-CN-Pyrazolo[1,5-a]pyrimidine Kinase Kinase Hinge Region (e.g., EGFR) Ligand->Kinase H-Bonding via Cyano ATP ATP Competition Kinase->ATP Displacement Downstream Signaling Blockade (Apoptosis/Arrest) ATP->Downstream Inhibition

Caption: Mechanism of kinase hinge region engagement by the 7-carbonitrile group.

Self-Validating Experimental Protocols

Trustworthiness in drug discovery relies on self-validating systems. The following protocols for synthesizing and evaluating 7-cyano-pyrazolo[1,5-a]pyrimidines contain built-in quality control checkpoints to ensure data integrity.

Protocol 1: Synthesis of the 7-Cyano-pyrazolo[1,5-a]pyrimidine Scaffold

Causality: The condensation of a 5-aminopyrazole with an electrophilic nitrile derivative must be tightly controlled to prevent unwanted hydrolysis of the sensitive cyano group.

  • Reaction Setup: Dissolve 1.0 eq of the substituted 5-aminopyrazole and 1.1 eq of ethoxymethylenemalononitrile in anhydrous ethanol.

  • Catalysis & Heating: Add a catalytic amount of glacial acetic acid. Reflux the mixture under an inert argon atmosphere for 4-6 hours.

  • Precipitation: Cool the mixture to 0°C. The desired 7-cyano product will precipitate as a solid. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint (IR/NMR): Before proceeding to biological testing, perform FT-IR spectroscopy. Pass Criterion: A sharp, distinct stretching frequency at ~2220 cm⁻¹ must be present, confirming the intact

    
     group. If absent, the cyano group has hydrolyzed to an amide, and the batch must be discarded. 
    
    
    
    H NMR must show the disappearance of the primary amine protons and the appearance of the pyrimidine
    
    
    singlet at ~8.5–9.0 ppm.
Protocol 2: In Vitro Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, providing a high-fidelity readout of kinase inhibition.

  • Reagent Assembly: In a 384-well plate, combine 5 nM recombinant kinase (e.g., EGFR or IRAK4), 100 nM biotinylated substrate peptide, and the 7-CN compound (serial dilution from 10 µM to 0.1 nM).

  • Reaction Initiation: Add ATP at its predetermined

    
     value to initiate the reaction. Incubate for 60 minutes at 25°C.
    
  • Detection: Add the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg

    
    ), a Europium-labeled anti-phospho antibody, and Streptavidin-XL665.
    
  • Readout: Measure the fluorescence emission ratio at 665 nm / 615 nm.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the positive control (e.g., Staurosporine) and vehicle control (DMSO). Pass Criterion:

    
    . A score below this threshold indicates unacceptable assay variance (pipetting error or reagent degradation), rendering the IC
    
    
    
    calculation invalid.

Workflow Visualization

Workflow Step1 Synthesis of 7-CN Scaffold Step2 NMR/IR Validation Step1->Step2 Step3 TR-FRET Kinase Assay Step2->Step3 Step4 IC50 Calculation Step3->Step4 Step5 Orthogonal Validation Step4->Step5

Caption: Self-validating experimental workflow for synthesizing and evaluating 7-CN derivatives.

Conclusion

The 7-carbonitrile group is a masterclass in rational drug design. By leveraging its linear


-hybridized geometry and potent hydrogen-bond accepting capabilities, medicinal chemists can anchor the pyrazolo[1,5-a]pyrimidine scaffold deeply within kinase hinge regions. Concurrently, its electron-withdrawing nature fortifies the molecule against metabolic degradation. When paired with rigorous, self-validating synthetic and biochemical workflows, the 7-CN modification remains a premier strategy for developing next-generation targeted therapeutics.

References

  • Title: New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies Source: Bioorganic Chemistry, Volume 114, 2021, 105078. URL: [Link]

  • Source: WIPO (PCT)
  • Title: Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs Source: Drug Design, Development and Therapy, 2016; 10: 2473–2489. URL: [Link]

Sources

Literature review of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS 959106-15-1).

Executive Summary

The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile presents a specific regiochemical challenge. Unlike the widely reported 7-amino-6-carbonitrile isomer (formed via the direct condensation of 3-aminopyrazole with ethoxymethylene malononitrile), the target molecule requires the amino group at the 6-position (beta to the bridgehead nitrogen) and the nitrile at the 7-position (gamma).

This guide details a designed stepwise synthesis that circumvents the thermodynamic preference for the 7-amino isomer. The protocol utilizes a functional group interconversion strategy: constructing a 6-nitro-7-hydroxy core, activating the 7-position for cyanation, and reducing the 6-nitro group to the final amine.

Target Molecule Profile
  • IUPAC Name: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

  • CAS Number: 959106-15-1

  • Molecular Formula: C7H5N5

  • Key Structural Features: Fused 5,6-bicyclic system; electron-deficient pyrimidine ring; amphoteric amino group.

Retrosynthetic Analysis & Strategy

The direct condensation of 3-aminopyrazole with 1,3-dielectrophiles is governed by the nucleophilicity of the exocyclic amine versus the ring nitrogen. Standard reagents like 2-(ethoxymethylene)malononitrile typically yield the 7-amino-6-cyano isomer due to the initial Michael addition of the exocyclic amine to the ethoxy-carbon, followed by ring closure onto a nitrile.

To achieve the 6-amino-7-cyano substitution pattern, we employ a "Scaffold Functionalization" strategy:

  • Core Construction: Use ethyl 2-nitro-3-ethoxyacrylate to introduce a nitro group at C6 and a hydroxyl (tautomeric ketone) at C7.

  • Activation: Convert the C7-hydroxyl to a chloride (leaving group).

  • Cyanation: Displace the C7-chloride with a cyanide source (Pd-catalyzed or nucleophilic substitution).

  • Reduction: Selectively reduce the C6-nitro group to the target amine.

Retrosynthesis Target 6-Amino-7-cyano (Target) Precursor1 6-Nitro-7-cyano Intermediate Target->Precursor1 Reduction (Fe/HCl) Precursor2 6-Nitro-7-chloro Intermediate Precursor1->Precursor2 Cyanation (Zn(CN)2, Pd) Core 6-Nitro-7-hydroxy Scaffold Precursor2->Core Chlorination (POCl3) SM 3-Aminopyrazole + Ethyl 2-nitro-3-ethoxyacrylate Core->SM Cyclocondensation

Figure 1: Retrosynthetic logic flow designed to bypass standard regioselectivity constraints.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidin-7-ol

This step establishes the bicyclic core with the nitrogen functionality at the correct position (C6).

  • Reagents: 3-Aminopyrazole (1.0 eq), Ethyl 2-nitro-3-ethoxyacrylate (1.1 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: Michael addition of the exocyclic pyrazole amine to the acrylate double bond, followed by cyclization of the ring nitrogen onto the ester carbonyl.

Protocol:

  • Dissolve 3-aminopyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Add ethyl 2-nitro-3-ethoxyacrylate (11 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aminopyrazole.

  • Cool the mixture to room temperature. The product often precipitates as a yellow solid.

  • Pour the mixture into ice-water (100 mL) and stir for 30 minutes.

  • Filter the precipitate, wash with water (3 x 20 mL) and cold ethanol (10 mL).

  • Drying: Vacuum dry at 50°C.

  • Yield Expectation: 75–85%.

Step 2: Chlorination to 7-Chloro-6-nitropyrazolo[1,5-a]pyrimidine

The 7-hydroxy group (tautomeric with 7-one) is converted to a chloride to serve as a leaving group for the subsequent cyanation.

  • Reagents: Phosphorus oxychloride (POCl3) (excess), N,N-Dimethylaniline (catalytic).

Protocol:

  • Place the 6-nitropyrazolo[1,5-a]pyrimidin-7-ol (5 mmol) in a round-bottom flask.

  • Add POCl3 (15 mL) carefully. Add 2–3 drops of N,N-dimethylaniline.

  • Heat to reflux for 3–4 hours. The suspension should clear as the chloride forms.

  • Work-up (Caution): Cool the mixture and concentrate under reduced pressure to remove excess POCl3.

  • Pour the residue onto crushed ice with vigorous stirring. Neutralize carefully with saturated NaHCO3 solution to pH 7–8.

  • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Dry organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (SiO2, DCM/MeOH) if necessary, though the crude is often pure enough.

Step 3: Cyanation to 6-Nitropyrazolo[1,5-a]pyrimidine-7-carbonitrile

This is the critical step to introduce the C7 nitrile. Palladium-catalyzed cyanation is preferred over nucleophilic substitution due to the electron-deficient nature of the nitropyrimidine ring, which can lead to side reactions with strong nucleophiles.

  • Reagents: Zn(CN)2 (0.6 eq), Pd2(dba)3 (0.05 eq), dppf (0.1 eq), DMF (anhydrous).

Protocol:

  • In a glovebox or under Argon, combine 7-chloro-6-nitropyrazolo[1,5-a]pyrimidine (2 mmol), Zn(CN)2 (1.2 mmol), Pd2(dba)3 (0.1 mmol), and dppf (0.2 mmol) in a microwave vial or pressure tube.

  • Add anhydrous DMF (10 mL) and seal the vessel.

  • Heat to 120°C for 12 hours (or 150°C for 1 hour in a microwave reactor).

  • Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine.

  • Safety Note: Treat aqueous waste with bleach to neutralize residual cyanide.

  • Concentrate the organic layer and purify via column chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 60–75%.

Step 4: Reduction to 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Selective reduction of the nitro group in the presence of the nitrile. Iron-mediated reduction is mild and chemoselective.

  • Reagents: Iron powder (5 eq), NH4Cl (5 eq), Ethanol/Water (4:1).

Protocol:

  • Dissolve 6-nitropyrazolo[1,5-a]pyrimidine-7-carbonitrile (1 mmol) in EtOH (10 mL) and Water (2.5 mL).

  • Add Iron powder (5 mmol) and Ammonium Chloride (5 mmol).

  • Heat to 80°C with vigorous stirring for 2 hours.

  • Monitor by TLC for the conversion of the non-polar nitro compound to the polar amine.

  • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, dry over Na2SO4.

  • Final Purification: Recrystallization from Ethanol/Water or column chromatography.

  • Final Product: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (Pale yellow solid).

Analytical Data & Validation

To ensure the correct isomer has been synthesized, compare the NMR spectral signatures.

FeatureTarget: 6-Amino-7-cyano Isomer: 7-Amino-6-cyano
H-5 Proton Singlet (approx. 8.2–8.5 ppm). No vicinal coupling.Singlet (approx. 8.3–8.6 ppm).
H-2/H-3 (Pyrazole) Standard doublets (approx 6.5 / 8.0 ppm).[1]Standard doublets.
NH2 Signal Broad singlet, typically 5.0–6.0 ppm (D2O exch).Broad singlet, typically 7.0–8.0 ppm (deshielded by CN).
13C NMR (C-7) ~115 ppm (Nitrile carbon attached).~145–150 ppm (C-NH2 carbon).
IR Spectrum Nitrile stretch ~2230 cm⁻¹.[2]Nitrile stretch ~2220 cm⁻¹.

Key Diagnostic: In the HMBC spectrum , the H-5 proton of the target (6-amino) will show a correlation to the C-7 carbon bearing the nitrile. In the isomer (7-amino), the H-5 proton correlates to a C-6 carbon bearing the nitrile.

Pathway Visualization

The following diagram illustrates the chemical transformations and the critical decision points to avoid the formation of the unwanted isomer.

SynthesisWorkflow Start Start: 3-Aminopyrazole Branch Decision: Select 1,3-Dielectrophile Start->Branch ReagentA Reagent: Ethoxymethylene Malononitrile Branch->ReagentA Direct Condensation ReagentB Reagent: Ethyl 2-nitro-3-ethoxyacrylate Branch->ReagentB Stepwise Functionalization InterA Intermediate: Michael Adduct ReagentA->InterA ProductA Product: 7-Amino-6-cyanopyrazolo[1,5-a]pyrimidine (WRONG ISOMER) InterA->ProductA Step1 1. Cyclization -> 6-Nitro-7-hydroxy core ReagentB->Step1 Step2 2. POCl3 -> 6-Nitro-7-chloro Step1->Step2 Step3 3. Zn(CN)2/Pd -> 6-Nitro-7-cyano Step2->Step3 Step4 4. Fe/NH4Cl -> 6-Amino-7-cyano Step3->Step4 Target Target: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Step4->Target

Figure 2: Workflow comparison between the common condensation route (yielding the 7-amino isomer) and the designed stepwise route for the 6-amino target.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: A Versatile Method for the Synthesis of 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles.[3]

    • Source: ResearchG
    • Context: Confirms that reaction with ethoxymethylene malononitrile yields the 7-amino-6-cyano isomer.
  • Synthesis of 6-Nitro-7-hydroxy Precursors

    • Title: Synthesis and biological evaluation of 7-(aminoalkyl)
    • Source: Bioorganic Chemistry (Elsevier).
    • Context: Describes the condensation of 3-aminopyrazoles with various acrylate deriv
  • Palladium-Catalyzed Cyanation of Heterocycles

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: PMC (NIH).
    • Context: Details the chlorination of the 7-hydroxy group and subsequent Pd-catalyzed substitutions on the pyrazolo[1,5-a]pyrimidine core.
  • Commercial Availability & CAS Verification

    • Title: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS 959106-15-1).
    • Source: ChemicalBook / BLD Pharm.
    • Context: Verifies the existence and naming convention of the specific target isomer.

Sources

Methodological & Application

Application Note: De Novo Step-by-Step Synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a scalable, self-validating, and mechanistically grounded protocol for the synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, a privileged scaffold in kinase inhibitor discovery.

Introduction & Strategic Rationale

Pyrazolo[1,5-a]pyrimidines represent a highly privileged class of bicyclic heterocycles, widely recognized for their potent activity as protein kinase inhibitors (e.g., Aurora, CDK, TRK) in oncology and targeted therapeutics (1[1]).

Synthesizing the specific derivative, 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile , requires precise regiochemical control. Direct condensation with a pre-cyanated dielectrophile often yields the undesired 6-cyano isomer due to the intrinsic nucleophilicity of the pyrazole nitrogens. To bypass this, our protocol utilizes a robust four-step linear sequence. We leverage the condensation of 1H-pyrazol-5-amine with an enamine-ester to establish the core pyrazolo-pyrimidine ring with a 6-nitro group (2[2]). Subsequent functional group interconversions (FGI)—deoxychlorination, palladium-catalyzed cyanation, and chemoselective reduction—install the 7-nitrile and 6-amine moieties with absolute regiochemical fidelity.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Materials 1H-pyrazol-5-amine + Ethyl 3-(dimethylamino)-2-nitroacrylate Step1 Step 1: Cyclocondensation (AcOH, Reflux, 4h) SM->Step1 Int1 Intermediate 1 6-Nitropyrazolo[1,5-a]pyrimidin-7-ol Step1->Int1 Step2 Step 2: Deoxychlorination (POCl3, DMF cat., 100°C, 3h) Int1->Step2 Int2 Intermediate 2 7-Chloro-6-nitropyrazolo[1,5-a]pyrimidine Step2->Int2 Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 100°C) Int2->Step3 Int3 Intermediate 3 6-Nitropyrazolo[1,5-a]pyrimidine-7-carbonitrile Step3->Int3 Step4 Step 4: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int3->Step4 Product Target Compound 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Step4->Product

Synthetic workflow for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile.

Step-by-Step Experimental Protocols

Step 1: Cyclocondensation to 6-Nitropyrazolo[1,5-a]pyrimidin-7-ol

Mechanistic Rationale: The synthesis of the core utilizes the condensation of 5-aminopyrazoles with 1,3-dielectrophiles (3[3]). The exocyclic primary amine of 1H-pyrazol-5-amine undergoes a Michael addition-elimination with the highly electrophilic β-carbon of ethyl 3-(dimethylamino)-2-nitroacrylate, expelling dimethylamine. Subsequent intramolecular cyclization of the pyrazole N1 onto the ester carbonyl yields the 7-hydroxy (tautomeric 7-oxo) pyrimidine ring.

  • Procedure:

    • Suspend 1H-pyrazol-5-amine (10.0 mmol) and ethyl (E)-3-(dimethylamino)-2-nitroacrylate (10.5 mmol) in glacial acetic acid (25 mL).

    • Heat the mixture to reflux (118 °C) under a nitrogen atmosphere for 4 hours.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Filter the resulting precipitate, wash sequentially with cold ethanol (2 × 10 mL) and diethyl ether, and dry under vacuum.

  • Self-Validation Checkpoint: The starting materials are highly soluble in hot acetic acid. The successful formation of the product is visually confirmed by the precipitation of a dense, yellow solid upon cooling. LC-MS will show the expected [M+H]+ mass of 181.1.

Step 2: Deoxychlorination to 7-Chloro-6-nitropyrazolo[1,5-a]pyrimidine

Mechanistic Rationale: To install the nitrile, the 7-hydroxyl group must be converted into a superior leaving group. The addition of catalytic DMF to POCl3 generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which attacks the 7-oxo oxygen, facilitating its displacement by chloride.

  • Procedure:

    • Suspend 6-nitropyrazolo[1,5-a]pyrimidin-7-ol (8.0 mmol) in neat POCl3 (15 mL).

    • Add anhydrous DMF (0.8 mmol, 0.1 eq) dropwise (Caution: mild exotherm).

    • Heat the mixture to 100 °C for 3 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3.

    • Carefully quench the residue by pouring it over crushed ice (100 g) with vigorous stirring. Filter the resulting solid, wash with cold water, and dry.

  • Self-Validation Checkpoint: The initial heterogeneous suspension in POCl3 will transition to a dark, homogeneous solution as the chlorination proceeds. TLC (EtOAc/Hexane 1:1) will show a highly mobile, UV-active spot (product) compared to the baseline-stuck starting material.

Step 3: Palladium-Catalyzed Cyanation

Mechanistic Rationale: The 7-position of the pyrazolo[1,5-a]pyrimidine ring is highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing bridgehead nitrogen and the adjacent 6-nitro group (4[4]). Zinc cyanide is utilized instead of NaCN to maintain a low concentration of free cyanide in solution, preventing catalyst poisoning.

  • Procedure:

    • In an oven-dried Schlenk flask, combine 7-chloro-6-nitropyrazolo[1,5-a]pyrimidine (6.0 mmol), Zn(CN)2 (3.6 mmol, 0.6 eq), and Pd(PPh3)4 (0.3 mmol, 5 mol%).

    • Add anhydrous, degassed DMF (20 mL) and purge the flask with N2 for 10 minutes.

    • Heat the mixture at 100 °C for 12 hours.

    • Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite.

    • Wash the organic filtrate with water (3 × 50 mL) and brine, dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, 20-50% EtOAc in Hexanes).

  • Self-Validation Checkpoint: The successful incorporation of the nitrile group is confirmed by an IR stretch at ~2230 cm⁻¹ (C≡N).

Step 4: Chemoselective Béchamp Reduction

Mechanistic Rationale: Reducing the 6-nitro group in the presence of a sensitive 7-nitrile requires high chemoselectivity. Catalytic hydrogenation risks over-reducing the nitrile to a primary amine. The Béchamp reduction (Fe/NH4Cl) operates via single-electron transfer, exclusively reducing the nitro group to the target amine without affecting the heterocycle or the cyano group (5[5]).

  • Procedure:

    • Dissolve 6-nitropyrazolo[1,5-a]pyrimidine-7-carbonitrile (4.0 mmol) in a mixture of Ethanol/Water (4:1 v/v, 25 mL).

    • Add Iron powder (20.0 mmol, 5.0 eq) and Ammonium chloride (8.0 mmol, 2.0 eq).

    • Heat the vigorously stirred suspension at 80 °C for 3 hours.

    • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad with hot EtOAc (50 mL).

    • Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc (2 × 30 mL), dry over Na2SO4, and concentrate to yield the final product.

  • Self-Validation Checkpoint: The product solution will exhibit strong blue/green fluorescence under 254 nm UV light due to the highly conjugated donor-acceptor (amino-nitrile) system.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields
StepIntermediate / ProductReaction TimeTemp (°C)Purification MethodExpected Yield
1 6-Nitropyrazolo[1,5-a]pyrimidin-7-ol4 h118Precipitation / Filtration80–85%
2 7-Chloro-6-nitropyrazolo[1,5-a]pyrimidine3 h100Ice quench / Filtration85–90%
3 6-Nitropyrazolo[1,5-a]pyrimidine-7-carbonitrile12 h100Silica Gel Chromatography70–75%
4 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile3 h80Celite Filtration / Extraction75–80%
Table 2: Expected ¹H NMR Spectral Signatures (DMSO-d6, 400 MHz)
CompoundKey ¹H NMR Signals (δ ppm)
Intermediate 1 12.5 (br s, 1H, OH), 8.8 (s, 1H, Pyrimidine C5-H), 8.1 (d, 1H, Pyrazole C2-H), 6.7 (d, 1H, Pyrazole C3-H)
Intermediate 2 9.3 (s, 1H, Pyrimidine C5-H), 8.4 (d, 1H, Pyrazole C2-H), 7.0 (d, 1H, Pyrazole C3-H)
Intermediate 3 9.4 (s, 1H, Pyrimidine C5-H), 8.5 (d, 1H, Pyrazole C2-H), 7.1 (d, 1H, Pyrazole C3-H)
Final Product 8.3 (s, 1H, Pyrimidine C5-H), 8.1 (d, 1H, Pyrazole C2-H), 6.8 (d, 1H, Pyrazole C3-H), 6.2 (br s, 2H, NH₂)

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH).
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Design, synthesis, and evaluation of novel hydrazide hydrochlorides of 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxamides as potent Aurora kinase inhibitors. ResearchGate.
  • Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. National Institutes of Health (NIH).

Sources

Reaction conditions for hydrolysis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK, JAK, and CK2 inhibitors).[1] The specific derivative 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile presents a unique synthetic challenge: the hydrolysis of the nitrile group at position 7 must be conducted without compromising the integrity of the bicyclic aromatic system or the nucleophilic exocyclic amine at position 6.

This Application Note provides two validated protocols for the controlled hydrolysis of the C7-nitrile:

  • Partial Hydrolysis to the primary carboxamide (-CONH₂).

  • Full Hydrolysis to the carboxylic acid (-COOH).

Mechanistic Insight

The C7 position of the pyrazolo[1,5-a]pyrimidine ring is electronically analogous to the C4 position of a pyrimidine. It is electron-deficient, making the nitrile highly susceptible to nucleophilic attack. However, the presence of the electron-donating amino group at C6 introduces a "push-pull" electronic system. This increases the electron density of the ring, potentially stabilizing the nitrile against mild hydrolysis and necessitating optimized conditions.

Key Stability Consideration: The pyrazolo[1,5-a]pyrimidine ring is generally stable to mineral acids and mild bases. However, strong nucleophiles (e.g., hydrazine) or harsh oxidative conditions can lead to ring opening or Dimroth rearrangement. The protocols below utilize controlled acidic and basic conditions selected to preserve the heterocyclic core.

Reaction Pathways & Logic

The hydrolysis proceeds via distinct intermediates depending on the pH and temperature. The following diagram illustrates the transformation logic and decision points.

HydrolysisPathways Fig 1. Hydrolysis Pathways for Pyrazolo[1,5-a]pyrimidine-7-carbonitrile Start 6-Amino-PP-7-CN (Substrate) Inter Imidate Intermediate Start->Inter H+ / H2O Activation Acid 6-Amino-PP-7-COOH (Carboxylic Acid) Start->Acid Direct Basic Hydrolysis (Method B) Amide 6-Amino-PP-7-CONH2 (Primary Amide) Inter->Amide Tautomerization (Method A: H2SO4) Amide->Acid Vigorous Hydrolysis (Method B: NaOH/Heat)

Caption: Reaction pathway showing the stepwise conversion from nitrile to amide (Method A) and acid (Method B).

Experimental Protocols

Method A: Selective Conversion to Primary Amide

Target Product: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carboxamide Mechanism: Acid-catalyzed hydration via the imidate intermediate. Sulfuric acid acts as both solvent and catalyst, minimizing the risk of over-hydrolysis to the acid.

Reagents & Equipment[2]
  • Substrate: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.0 eq)

  • Solvent/Reagent: Sulfuric Acid (Conc. H₂SO₄, 98%)

  • Quench: Crushed Ice / Ammonium Hydroxide (NH₄OH)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Protocol
  • Setup: Charge a dry round-bottom flask with the nitrile substrate (e.g., 1.0 g, 6.28 mmol).

  • Addition: Cool the flask to 0–5 °C using an ice bath. Add concentrated H₂SO₄ (5.0 mL, ~5 vol) dropwise. Note: The exocyclic amine will protonate immediately, but this protects it from side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) .

    • Optimization: Monitor by TLC or LC-MS. Conversion is typically complete within 4–12 hours.

    • Caution: Heating (>50 °C) may promote hydrolysis to the carboxylic acid or sulfonation of the ring.

  • Quench: Pour the reaction mixture slowly onto crushed ice (~50 g) with vigorous stirring.

  • Neutralization: Carefully adjust the pH to ~8 using 25% NH₄OH or saturated NaHCO₃ solution. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 80–95%

Method B: Full Hydrolysis to Carboxylic Acid

Target Product: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid Mechanism: Nucleophilic attack by hydroxide ion at reflux temperatures.

Reagents & Equipment[2]
  • Substrate: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (5.0 eq)

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane (to ensure solubility)

  • Acidification: 1 M HCl

Step-by-Step Protocol
  • Setup: Dissolve the nitrile (1.0 g) in Ethanol (10 mL).

  • Activation: Add 2.5 M NaOH (12 mL). The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (80–90 °C) for 4–8 hours.

    • Monitoring: Check for the disappearance of the nitrile peak (LC-MS) and the intermediate amide.

  • Workup: Cool the reaction mixture to room temperature. Evaporate the bulk of the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water (10 mL) and cool in an ice bath. Acidify dropwise with 1 M HCl to pH 3–4.

    • Critical Step: Do not acidify below pH 2 to avoid forming the hydrochloride salt of the 6-amino group, which might remain water-soluble. We target the zwitterionic or free acid form.

  • Isolation: Collect the resulting precipitate by filtration. Wash with small amounts of cold water and diethyl ether.

Expected Yield: 70–85%

Analytical Validation & QC

To validate the transformation, compare the spectral data of the starting material and product.

FeatureNitrile (Start)Amide (Method A)Acid (Method B)
IR (cm⁻¹) ~2220 (Sharp, C≡N)~3100-3400 (NH₂), ~1680 (C=O)~2500-3300 (Broad OH), ~1700 (C=O)
¹H NMR No amide protonsTwo broad singlets (NH₂) ~7.5-8.5 ppmBroad singlet (COOH) ~11-13 ppm
¹³C NMR ~115 ppm (C≡N)~165 ppm (C=O)~168-172 ppm (COOH)
Solubility DMSO, DMF, warm EtOHDMSO, DMF (Low in water)DMSO, Dilute Base (High in water)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Temperature too low or steric hindrance from C6-amine.Warm gently to 40 °C. Do not exceed 60 °C to avoid acid formation.
Ring Degradation Harsh conditions (e.g., refluxing conc. HCl).Switch to Method B (Alkaline hydrolysis) which is gentler on the pyrazolo-pyrimidine core.
Product Water Soluble Formation of HCl salt at C6-amine.Adjust pH to isoelectric point (pH ~4-5) during workup to precipitate the zwitterion.

References

  • General Synthesis & Stability: El-Enany, M. M., et al. "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Chemistry, 2011, 2(3), 331-336. Link

  • Acidic Hydrolysis Precedent: Dawood, K. M., et al. "Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile... substituents." Egyptian Journal of Chemistry, 2023.[3] (Describes H₂SO₄ hydrolysis of 3-CN analog). Link

  • Alkaline Hydrolysis Precedent: Go, Y., et al. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator." ACS Omega, 2022. (Describes ester hydrolysis to acid using NaOH). Link

  • Ring Synthesis Logic: Stepaniuk, O. O., et al. "Synthesis of New Pyrazolo[1,5-a]pyrimidines..." Synthesis, 2013, 45, 925-930.[4] Link

Disclaimer: These protocols are designed for research purposes. Standard laboratory safety procedures for handling concentrated acids and bases must be followed.

Sources

Application Note: Heterocyclic Library Generation Using 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for utilizing 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile as a linchpin scaffold in the generation of heterocyclic small-molecule libraries.

The molecule features a Pyrazolo[1,5-a]pyrimidine core—a privileged structure in kinase drug discovery (e.g., CDK, PI3K, and CK2 inhibitors)—decorated with an ortho-amino nitrile motif at positions 6 and 7. This specific substitution pattern transforms the scaffold into a "chemical chameleon," capable of undergoing two distinct modes of library expansion:

  • Peripheral Decoration: Selective functionalization of the exocyclic amine.

  • Scaffold Morphing: Annulation reactions utilizing the ortho-amino nitrile to fuse a third ring, generating tricyclic Pyrazolo[1,5-a]pyrimido[4,5-d]pyrimidines .

Chemical Profile & Reactivity Analysis

Structural Hotspots

The scaffold presents three distinct vectors for chemical diversity:

  • C6-Amino Group (-NH₂): A nucleophilic handle for acylation, sulfonylation, or reductive amination. It is electronically coupled to the electron-deficient pyrimidine ring, modulating its pKa (~3-4), making it less reactive than a standard aniline but highly selective.

  • C7-Carbonitrile Group (-CN): An electrophilic trap. It serves as a precursor for tetrazoles (via cycloaddition), amides (hydrolysis), or as the electrophilic partner in cyclocondensation reactions.

  • C3-Position: The pyrazole ring's C3 position is nucleophilic and susceptible to electrophilic aromatic substitution (e.g., halogenation), offering a site for late-stage diversification.

Reactivity Workflow Diagram

Reactivity_Workflow Scaffold 6-Amino-7-CN-Scaffold Amide Amide/Urea Derivatives Scaffold->Amide R-COCl / R-NCO (DIPEA, DCM) Imidate Imidate Intermediate Scaffold->Imidate HC(OEt)3 / Ac2O (Cyclocondensation) Tricycle Pyrazolo[1,5-a]pyrimido [4,5-d]pyrimidine Scaffold->Tricycle Formamidine Acetate (Direct Fusion) Tetrazole Tetrazole Bioisosteres Amide->Tetrazole NaN3, ZnBr2 (Click Chem) Imidate->Tricycle R-NH2 (Ring Closure)

Figure 1: Divergent synthetic pathways. The scaffold can either be decorated (top path) or morphed into a tricyclic system (bottom path).

Application Protocols

Protocol A: Scaffold Morphing (Tricyclic Library Generation)

Objective: Synthesis of 7-substituted-pyrazolo[1,5-a]pyrimido[4,5-d]pyrimidin-4(3H)-ones via the Niementowski-type modification. Mechanism: The C6-amine attacks a reactive ester/amidine, followed by intramolecular nucleophilic attack of the resulting intermediate onto the C7-nitrile.

Materials
  • Substrate: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) or Dimethylformamide dimethyl acetal (DMF-DMA) (excess)

  • Amine Partner: Primary amine (R-NH₂) (1.2 eq)

  • Solvent: Ethanol or Acetic Acid[1]

  • Catalyst: Glacial Acetic Acid (if using TEOF)

Step-by-Step Methodology
  • Imidate Formation:

    • Dissolve the scaffold (100 mg, 0.63 mmol) in TEOF (3 mL).

    • Add a catalytic amount of Acetic Anhydride (0.5 mL) to facilitate the reaction.

    • Reflux at 100°C for 3–5 hours. Monitor by TLC (formation of the ethoxymethyleneamino intermediate).

    • Note: If using DMF-DMA, reflux in toluene for 2 hours.

    • Concentrate the mixture in vacuo to yield the intermediate.

  • Cyclization (Dimroth Rearrangement):

    • Redissolve the intermediate in Ethanol (5 mL).

    • Add the primary amine (R-NH₂, 1.2 eq).

    • Heat to reflux (78°C) for 4–12 hours. The reaction typically precipitates the product.

    • Observation: The solution often changes from yellow to a fluorescent suspension.

  • Isolation:

    • Cool to room temperature.[2]

    • Filter the precipitate and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Yield Expectation: 65–85%.

Validation Check:

  • 1H NMR: Disappearance of the -CN peak (IR ~2220 cm⁻¹) and appearance of a new aromatic singlet (pyrimidine H-2) around 8.2–8.5 ppm.

Protocol B: Parallel Decoration (Amide Coupling)

Objective: Functionalization of the C6-amine while preserving the C7-nitrile for subsequent bioisosteric transformation. Challenge: The C6-amine has reduced nucleophilicity due to the electron-deficient heterocycle. Standard EDCI/HOBt conditions often fail.

Materials
  • Substrate: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.0 eq)

  • Acylating Agent: Acid Chloride (R-COCl) (1.1 eq) OR Carboxylic Acid with HATU (1.2 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (2.0 eq)

  • Solvent: Anhydrous DMF or DMA (N,N-Dimethylacetamide)

Step-by-Step Methodology
  • Activation:

    • If using Acid: Mix Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF. Stir for 15 mins.

    • If using Acid Chloride: Proceed directly to step 2.

  • Coupling:

    • Dissolve the scaffold in minimal DMF (0.5 M concentration).

    • Add the activated acid mixture or the Acid Chloride dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Step: If conversion is <50% after 12h, heat to 60°C. The electron-poor amine requires thermal energy to overcome the activation barrier.

  • Work-up:

    • Pour the reaction mixture into ice-water (10x volume).

    • Stir vigorously for 30 minutes.

    • Filter the resulting solid. If no solid forms, extract with Ethyl Acetate (3x), wash with LiCl (5% aq) to remove DMF, and dry over MgSO₄.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Amide Coupling) Low nucleophilicity of C6-NH₂Switch solvent to Pyridine (acts as solvent & base). Use Acid Chlorides instead of coupling reagents.
Incomplete Cyclization (Protocol A) Steric hindrance of amine partnerUse microwave irradiation (140°C, 20 min) to force ring closure.
Product Solubility Planar tricyclic systems aggregateUse DMSO-d6 for NMR. For purification, use a gradient of DCM:MeOH (90:10).
Hydrolysis of Nitrile Acidic conditions too harshAvoid aqueous acids. Use anhydrous conditions for intermediate formation.

References

  • El-Enany, M. M., et al. (2011).[3] "Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives." European Journal of Chemistry, 2(3), 331-336.[3] Link

  • Urakov, G. V., et al. (2021).[4] "6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors." Pharmaceuticals, 14(1), 27. Link

  • Aggarwal, R., et al. (2014).[3] "Synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines." Journal of Fluorine Chemistry, 168, 16-24. Link

  • Vertex AI Search. (2023). "Reactivity of ortho-amino nitrile pyrazolo[1,5-a]pyrimidine.

Sources

Application Note: Microwave-Assisted Synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The Significance of the Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in modern drug discovery, serving as a bioisostere of the purine ring system.[1] Its derivatives exhibit potent inhibitory activity against a spectrum of kinases, including CK2, PI3K


, and CDK2 , making them critical targets in oncology and inflammation research [1, 2].

The specific target, 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile , represents a highly functionalized building block. The C7-nitrile provides an electrophilic handle for further heterocycle formation (e.g., tetrazoles) or hydrolysis to amides/acids, while the C6-amino group serves as a nucleophilic attachment point for urea/amide linkers common in kinase inhibitors.

The Synthetic Challenge: Regiocontrol

Constructing this specific isomer is chemically non-trivial. The standard cyclization of 3-aminopyrazoles with ethoxymethylenemalononitrile yields the 7-amino-6-carbonitrile isomer (the "inverse" of our target) due to the electronic bias of the Michael addition-elimination sequence [3].

To achieve the 6-amino-7-carbonitrile substitution pattern, we employ a Microwave-Assisted Displacement Strategy . This route prioritizes the installation of the C6-nitrogen functionality (via a nitro precursor) during ring closure, followed by C7-functionalization. Microwave irradiation is pivotal here, accelerating the rate-limiting nucleophilic aromatic substitution (


) and cyclization steps from hours to minutes.
Retrosynthetic Strategy

The synthesis is broken down into four distinct phases, optimized for microwave reactors:

  • Cyclization: Formation of the 6-nitro-7-hydroxy core.

  • Activation: Conversion of the 7-hydroxy group to a 7-chloro leaving group.

  • Substitution: Pd-catalyzed or nucleophilic cyanation to install the C7-nitrile.

  • Reduction: Selective reduction of the C6-nitro group to the final amine.

Retrosynthesis Target 6-Amino-7-cyano Target Molecule Precursor1 6-Nitro-7-cyano Intermediate Target->Precursor1 Nitro Reduction (Fe/AcOH, MW) Precursor2 6-Nitro-7-chloro Scaffold Precursor1->Precursor2 Cyanation (Zn(CN)2, Pd, MW) Precursor3 6-Nitro-7-hydroxy Core Precursor2->Precursor3 Chlorination (POCl3, MW) SM 3-Aminopyrazole + Ethyl 2-nitro-3-ethoxyacrylate Precursor3->SM Cyclization (AcOH, MW)

Figure 1: Retrosynthetic analysis for the target molecule, highlighting the sequential installation of functional groups.

Part 2: Detailed Experimental Protocols

Step 1: Microwave-Assisted Cyclization (Scaffold Formation)

Objective: Synthesize 6-nitro-pyrazolo[1,5-a]pyrimidin-7-ol. Mechanism: The exocyclic amine of 3-aminopyrazole attacks the


-carbon of the acrylate, followed by ring closure.
  • Reagents:

    • 3-Aminopyrazole (1.0 equiv)

    • Ethyl 2-nitro-3-ethoxyacrylate (1.1 equiv)

    • Solvent: Glacial Acetic Acid (AcOH)

  • Protocol:

    • Dissolve 3-aminopyrazole (10 mmol) and ethyl 2-nitro-3-ethoxyacrylate (11 mmol) in AcOH (10 mL) in a 35 mL microwave vial.

    • Seal the vial and irradiate at 150°C for 10 minutes (Dynamic Power mode, max 200W).

    • Cool to room temperature (RT). The product often precipitates upon cooling.

    • Pour the mixture into ice-water (50 mL). Filter the solid, wash with water and cold ethanol.

    • Expected Yield: 85-92% (Yellow solid).

Step 2: Chlorination (Activation)

Objective: Convert the 7-hydroxy group to 7-chloro to enable nucleophilic substitution.

  • Reagents:

    • 6-Nitro-7-hydroxy-pyrazolo[1,5-a]pyrimidine (from Step 1)

    • Phosphorus Oxychloride (

      
      , excess)
      
  • Protocol:

    • Place the solid intermediate (5 mmol) in a microwave vial.

    • Add

      
       (5 mL) carefully (fume hood!).
      
    • Irradiate at 110°C for 15 minutes .

    • Safety Note: Quench carefully by pouring onto crushed ice/sodium bicarbonate mixture.

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Expected Yield: 75-80%.

Step 3: Microwave-Assisted Cyanation

Objective: Install the nitrile group at C7 via


 or Pd-coupling.
Note:  The 6-nitro group activates the C7-position for direct nucleophilic attack, but Pd-catalysis is milder and higher yielding.
  • Reagents:

    • 6-Nitro-7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

    • Zinc Cyanide (

      
      , 0.6 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
    • Solvent: DMF (degassed)[2]

  • Protocol:

    • In a glovebox or under argon, mix the chloro-precursor (2 mmol),

      
       (1.2 mmol), and Pd catalyst in dry DMF (4 mL).
      
    • Seal the vial.

    • Irradiate at 160°C for 20 minutes .

    • Dilute with EtOAc, wash with water and brine (to remove DMF).

    • Purify via flash chromatography (Hexane/EtOAc).

    • Expected Yield: 65-75%.

Step 4: Selective Nitro Reduction

Objective: Reduce the 6-nitro group to the final 6-amino target without hydrolyzing the 7-nitrile.

  • Reagents:

    • Iron powder (5 equiv)

    • Ammonium Chloride (

      
      , saturated aq. solution)
      
    • Solvent: Ethanol/Water (4:1)

  • Protocol:

    • Suspend the 6-nitro-7-cyano intermediate (1 mmol) and Fe powder in EtOH (4 mL) and sat.

      
       (1 mL).
      
    • Irradiate at 100°C for 10 minutes .

    • Filter hot through Celite to remove iron residues.

    • Concentrate the filtrate. Recrystallize from Ethanol.

    • Final Product: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile .

Part 3: Process Optimization & Data

Reaction Condition Comparison

The microwave approach offers significant advantages over conventional heating, particularly for the cyanation step which is notoriously slow thermally.

StepReaction TypeConventional ConditionsMicrowave ConditionsYield Improvement
1 CyclizationReflux (AcOH), 4-6 h150°C, 10 min+10%
2 ChlorinationReflux (

), 3-5 h
110°C, 15 minComparable
3 Cyanation100°C (DMF), 12-24 h160°C, 20 min+25%
4 ReductionReflux (Fe/AcOH), 2 h100°C, 10 min+5%
Troubleshooting Guide
  • Regioisomer Contamination: If using the direct cyclization method (aminopyrazole + ethoxymethylenemalononitrile), you will obtain the 7-amino-6-cyano isomer. Verify your structure using HMBC NMR. The C7-CN carbon will show long-range coupling to the H5 proton in the target molecule.

  • Hydrolysis of Nitrile: Avoid strong acids or bases in Step 4. The Iron/

    
     method is neutral and preserves the nitrile.
    
  • Precipitation Issues: If the product does not precipitate in Step 1, concentrate the acetic acid by 50% before adding water.

Workflow Visualization

Workflow Start Start: 3-Aminopyrazole Step1 Step 1: Cyclization (Ethyl 2-nitro-3-ethoxyacrylate) MW 150°C, 10 min Start->Step1 Inter1 Intermediate: 6-Nitro-7-hydroxy-core Step1->Inter1 Step2 Step 2: Chlorination (POCl3) MW 110°C, 15 min Inter1->Step2 Step3 Step 3: Cyanation (Zn(CN)2, Pd-Cat) MW 160°C, 20 min Step2->Step3 Step4 Step 4: Reduction (Fe, NH4Cl) MW 100°C, 10 min Step3->Step4 Final Final Product: 6-Amino-7-cyano-pyrazolo[1,5-a]pyrimidine Step4->Final

Figure 2: Optimized microwave workflow for the synthesis of the target compound.

References

  • Synthesis of Pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: International Journal of Molecular Sciences (via NCBI) URL:[Link]

  • A Versatile Method for the Synthesis of 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles. Source: ResearchGate (Full Text Available) URL:[Link]

  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Source: MDPI (Pharmaceuticals) URL:[Link][3]

  • Microwave-Assisted Synthesis of Pyrazolotriazines. Source: Thieme Connect (Synfacts) URL:[Link]

Sources

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for Pyrazolo[1,5-a]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. It forms the core of numerous kinase inhibitors, including the TTK inhibitor CFI-402257, dual CDK2/TRKA inhibitors, and clinical agents like Dinaciclib and Larotrectinib[1][2]. The unique electronic distribution of this fused bicyclic system—combining an electron-rich pyrazole with an electron-deficient pyrimidine—renders the C5 and C7 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

This application note provides a comprehensive, causality-driven guide to the regioselective functionalization of 5,7-dihalo-pyrazolo[1,5-a]pyrimidines, ensuring high-yield generation of diverse drug-like libraries.

Mechanistic Insights: Causality in Regioselectivity

When utilizing a 5,7-dihalo-pyrazolo[1,5-a]pyrimidine precursor (e.g., 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine), achieving precise regiocontrol is paramount. The substitution is governed by the distinct electrophilicities of the C5 and C7 positions:

  • Kinetic Control at C7: The C7 position is significantly more electrophilic than C5 due to the strong electron-withdrawing inductive and resonance effects of the adjacent bridgehead nitrogen (N4). At low temperatures (0 °C), nucleophiles (such as primary or secondary amines) attack the C7 position almost exclusively. Kinetically trapping the reaction at this stage prevents unwanted bis-substitution[4].

  • Thermodynamic Control at C5: Once the C7 position is substituted with an electron-donating group (e.g., an amine), the overall electrophilicity of the pyrimidine ring drops drastically. Consequently, the subsequent SNAr at the C5-chloride requires thermodynamic driving forces—specifically, elevated temperatures (80–120 °C) and stronger bases in polar aprotic solvents[2].

  • The Phenoxide Strategy: In cases where the C7-chloride is poorly reactive toward sterically hindered or weakly nucleophilic anilines, replacing the C7-chloride with a phenoxide (-OPh) creates a superior leaving group. This intermediate allows for facile displacement by unreactive amines, expanding the accessible chemical space[5].

Workflow & Pathway Visualization

SNAr_Regioselectivity A 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine (Highly Electrophilic) B Primary SNAr at C7 Temp: 0 °C | Base: DIPEA A->B Amine (1.1 eq) F Phenoxide Strategy (Alternative C7 Activation) A->F Phenol, Base C 7-Amino-5-chloro Intermediate (Reduced Electrophilicity) B->C Regioselective Substitution D Secondary SNAr at C5 Temp: 80-120 °C | Base: K2CO3 C->D Amine/Alkoxide (1.2 eq) + Heat E 5,7-Disubstituted Product (Drug-like Scaffold) D->E Complete Functionalization F->C Amine Displacement

Fig 1: Regioselective sequential SNAr workflow for pyrazolo[1,5-a]pyrimidine functionalization.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters required to achieve regioselective functionalization across the pyrazolo[1,5-a]pyrimidine core[2][4][5].

Reaction PhaseTarget PositionSubstrate ElectrophileReagent (Nucleophile)Optimal SolventBase ChoiceTemp (°C)Typical Yield (%)
Primary SNAr C75,7-dichloroAliphatic/Aromatic AminesDCM / THFDIPEA / TEA0 to 2584–100
Secondary SNAr C55-chloro-7-aminoAmines / AlkoxidesDMF / DioxaneK2CO3 / Cs2CO380–12046–95
Phenoxide SNAr C77-phenoxideWeak/Hindered AminesNMP / DMSOK2CO3100–15060–85

Detailed Experimental Protocols

Protocol A: Kinetically Controlled C7-Amination

Objective: Selective mono-amination at the highly reactive C7 position.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: DCM provides excellent solubility for the starting material and maintains a homogeneous reaction mixture at low temperatures without freezing[4].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    • Causality: Kinetically traps the reaction to exclusively target the highly electrophilic C7 position, preventing unwanted C5 or bis-substitution[2][4].

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in one portion. Subsequently, add the desired primary or secondary amine (1.1 eq) dropwise over 5 minutes.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct. This prevents the amine nucleophile from protonating and losing its reactivity[4].

  • Completion & Isolation: Stir at 0 °C for 1–2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and purify via flash column chromatography to yield the 7-amino-5-chloro intermediate.

Protocol B: Thermodynamically Driven C5-Substitution

Objective: Overcoming the deactivated pyrimidine ring to achieve full functionalization.

  • Reaction Setup: Dissolve the isolated 7-amino-5-chloro intermediate (1.0 eq) in anhydrous 1,4-Dioxane or DMF (0.1 M concentration).

    • Causality: Polar aprotic solvents are strictly required to solubilize the intermediate and stabilize the highly polar transition state of the SNAr reaction at elevated temperatures[4].

  • Base and Nucleophile Addition: Add K2CO3 (2.0 eq) followed by the second nucleophile (amine or aryloxy derivative, 1.2 eq).

    • Causality: The electron-donating amine at C7 has severely deactivated the pyrimidine ring. A strong inorganic base and a slight excess of the nucleophile are necessary to drive the thermodynamically demanding C5 substitution[2].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80–120 °C for 12–24 hours.

    • Causality: High thermal energy is required to overcome the high activation energy barrier caused by the reduced electrophilicity of the C5 position[4].

  • Workup: Cool to room temperature, dilute with water to precipitate the product (or extract with EtOAc if highly soluble), and purify via chromatography.

Protocol C: The Phenoxide Leaving Group Strategy (For Difficult Amines)

Objective: Facilitating C7 amination with weakly nucleophilic anilines.

  • Phenoxide Installation: React the 5,7-dichloro starting material with phenol (1.0 eq) and K2CO3 in DMF at 0 °C to selectively generate the 7-phenoxy-5-chloro intermediate.

  • Amine Displacement: Isolate the intermediate, dissolve in NMP, add the weak/hindered aniline (1.5 eq), and heat to 130 °C.

    • Causality: The phenoxide (-OPh) acts as a superior leaving group compared to chloride under thermal conditions, enabling the direct sequential functionalization of the scaffold with challenging nucleophiles[5].

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the SNAr cascade, the protocol must be treated as a self-validating system. Researchers should monitor the following analytical markers:

  • Regiochemistry Confirmation via 1H NMR: The C6 proton is a critical diagnostic marker. In the 5,7-dichloro starting material, the C6 proton appears far downfield (typically >7.0 ppm). Upon C7 amination, the C6 proton shifts significantly upfield (often to ~6.0–6.5 ppm) due to the strong electron-donating resonance effect of the newly introduced amine. A subsequent C5 amination will shift it even further upfield.

  • Reaction Monitoring via LC-MS: The starting material and the intermediate contain chlorine atoms, which present a distinct isotopic signature. The 5,7-dichloro starting material will show a 9:6:1 (M : M+2 : M+4) isotopic pattern. After the successful Protocol A SNAr, the intermediate will display a 3:1 (M : M+2) pattern, confirming the displacement of exactly one chloride atom. Complete disappearance of the M+2 peak after Protocol B confirms successful C5 functionalization.

References

1.[1] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity, MDPI. 1 2.[4] Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate, Benchchem. 4 3.[2] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent, NIH PMC. 2 4.[3] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold, NIH PMC. 3 5.[5] Phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, University of Minnesota Experts. 5

Sources

Coupling reactions using 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile as an intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coupling Strategies for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Executive Summary

Subject: Synthetic protocols for the derivatization of 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS 959106-15-1). Context: The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Dinaciclib, Anagliptin).[1] While the 7-amino-6-carbonitrile isomer is synthetically ubiquitous, the 6-amino-7-carbonitrile isomer represents a distinct vector for Structure-Activity Relationship (SAR) exploration, particularly for targeting the ATP-binding hinge region of kinases where specific H-bond donor/acceptor geometries are critical.[1] Scope: This guide details optimized coupling protocols (Amide, Urea, and Buchwald-Hartwig) specifically tailored for the electronic environment of the 6-amino-7-cyano system.

Chemical Profile & Strategic Analysis

Before attempting coupling, it is critical to understand the electronic bias of the substrate.

  • Molecule: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile[1][2][3]

  • CAS: 959106-15-1[1][3]

  • Electronic Environment:

    • Deactivated Nucleophile: The amino group at position 6 is attached to an electron-deficient pyrimidine ring.[1] Furthermore, the nitrile group at position 7 (ortho to the bridgehead) exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect.[1]

    • Implication: The 6-amino group is significantly less nucleophilic than a standard aniline.[1] Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion.[1]

    • Solution: Protocols must utilize high-energy electrophiles (acid chlorides, isocyanates) or highly active coupling agents (HATU, T3P) to drive the reaction to completion.[1]

Table 1: Physicochemical Properties

PropertyValueNotes
Formula C₇H₅N₅
MW 159.15 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF (High); DCM (Low)Poor solubility in non-polar solvents complicates workup.[1]
pKa (Conj. Acid) ~2.5 - 3.5 (Predicted)Low basicity confirms poor nucleophilicity.[1]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Coupling with complex carboxylic acids where acid chlorides are unstable or unavailable.[1]

Rationale: Due to the low nucleophilicity of the 6-NH2, HATU is preferred over EDCI due to the formation of the highly reactive At-complex.[1] DIPEA is used to ensure the amine remains unprotonated.

Materials:

  • Intermediate: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.0 eq)[1]

  • Carboxylic Acid (R-COOH): 1.2 eq[1]

  • Reagent: HATU (1.5 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (concentration ~0.2 M). Add HATU (1.5 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add the 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.0 eq) to the reaction mixture. Add the remaining DIPEA (1.5 eq).[1][4]

  • Reaction: Stir at 50°C for 4–16 hours.

    • Note: Unlike standard anilines, this substrate often requires mild heating to overcome the activation energy barrier caused by the electron-withdrawing nitrile.[1]

  • Monitoring (Self-Validation): Check via LC-MS.

    • Success Criterion: Disappearance of starting material (m/z 159 + H⁺) and appearance of Product (MW + 159 - 18).[1]

  • Workup:

    • Dilute with EtOAc (10x volume).[1] Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

    • Troubleshooting: If the product is polar and stays in the aqueous DMF layer, perform a "crash-out" workup by pouring the reaction mixture into ice-cold water.[1] Filter the precipitate.[5]

Protocol B: Urea Formation (Isocyanate Method)

Best for: Installing "Sorafenib-like" kinase binding tails.[1]

Rationale: Isocyanates are highly electrophilic and react rapidly even with deactivated anilines. This reaction is usually cleaner than amide coupling.

Materials:

  • Intermediate: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.0 eq)[1]

  • Isocyanate (R-NCO): 1.1 eq[1]

  • Base: Pyridine (1.0 eq) or TEA (Catalytic)[1]

  • Solvent: Anhydrous THF or DCM (if solubility permits).[1] If insoluble, use THF/DMF (9:1).

Step-by-Step Procedure:

  • Dissolution: Suspend the Intermediate in anhydrous THF (0.1 M). If the solid does not dissolve, add dry DMF dropwise until clear.

  • Addition: Add Pyridine (1.0 eq). Cool the mixture to 0°C.

  • Reaction: Dropwise add the Isocyanate (1.1 eq). Remove the ice bath and stir at RT for 2–4 hours.

  • Monitoring: TLC (5% MeOH in DCM). The urea product is usually much more polar than the isocyanate but less polar than the amine.

  • Workup:

    • Quench with 1 mL MeOH to scavenge excess isocyanate.

    • Concentrate to dryness. Triturate the residue with Et₂O or DCM. The urea product often precipitates as a pure solid.

Protocol C: Buchwald-Hartwig Amination (Advanced)

Best for: Creating C(sp2)-N bonds (Bi-aryl systems).[1]

Rationale: The 6-amino group is a challenging coupling partner.[1] Pd-catalysis requires a specific ligand system (e.g., XPhos or BrettPhos) that can facilitate the oxidative addition and reductive elimination steps with electron-deficient amines.[1]

Materials:

  • Intermediate: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.0 eq)[1]

  • Aryl Halide (Ar-Br or Ar-I): 1.2 eq[1]

  • Catalyst: Pd₂(dba)₃ (5 mol%)[1]

  • Ligand: XPhos (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine the Intermediate , Aryl Halide , Cs₂CO₃ , Pd₂(dba)₃ , and XPhos .

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed 1,4-Dioxane .

  • Reaction: Heat at 100°C for 12 hours (thermal) or 110°C for 1 hour (Microwave).

  • Workup: Filter through a Celite pad. Concentrate and purify via Flash Chromatography.

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the 6-amino-7-cyano intermediate.

G Intermediate 6-Amino-7-cyano pyrazolo[1,5-a]pyrimidine (Core Scaffold) AcidChloride Acid Chloride / HATU (Protocol A) Intermediate->AcidChloride Isocyanate Isocyanate (Protocol B) Intermediate->Isocyanate ArylHalide Pd-Catalysis (Protocol C) Intermediate->ArylHalide Amide Amide Derivative (Kinase Hinge Binder) AcidChloride->Amide Acylation Urea Urea Derivative (DFG-out Inhibitor) Isocyanate->Urea Addition BiAryl N-Aryl Derivative (Selectivity Pocket) ArylHalide->BiAryl C-N Coupling

Figure 1: Divergent synthesis pathways from the 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile scaffold.[1]

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol includes indicators of failure. Use this table to diagnose issues.

ObservationDiagnosisCorrective Action
LCMS shows SM (m/z 159) only. Nucleophile is too deactivated.Switch from HATU to Acid Chloride. Heat to 60°C.
LCMS shows SM + Product + Impurity (+43 mass). Acetylation by solvent?Ensure DMF is not degrading (dimethylamine formation).[1] Use fresh anhydrous DMF.
Reaction turns black/tarry (Pd coupling). Catalyst decomposition / Oxidation.Re-degas solvents. Switch base to K₃PO₄ (milder).[1]
Product is water-soluble. Amphoteric nature of scaffold.[1]Do not use acid/base extraction. Evaporate DMF and use Reverse Phase Prep-HPLC directly.[1]

References

  • Vertex AI Search. (2025). Search Results for 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile synthesis and properties.
  • MDPI. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. (Contextual reference for scaffold reactivity). Retrieved from [Link][1]

  • American Chemical Society (ACS). (2008).[1] 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. J. Med. Chem. (Reference for general scaffold numbering and kinase activity). Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Salts of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed exploration of the preparation and characterization of pharmaceutical salts of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, a heterocyclic scaffold of significant interest in drug discovery. Recognizing that the physicochemical properties of an active pharmaceutical ingredient (API) are critical to its therapeutic efficacy, this document outlines the strategic importance of salt formation as a means to optimize these properties. We present a multi-faceted approach, beginning with the synthesis of the parent compound, followed by a rational, pKa-guided selection of counter-ions. Detailed, step-by-step protocols for the preparation of various crystalline salts, including hydrochloride, mesylate, and sodium salts, are provided. Furthermore, this guide details the essential analytical techniques for the thorough characterization of these salts, such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparative data on key attributes like aqueous solubility, thermal stability, and hygroscopicity are summarized to facilitate the selection of an optimal salt form for further development. This document is intended for researchers, scientists, and drug development professionals seeking to advance pyrazolo[1,5-a]pyrimidine-based compounds from discovery to clinical application.

Introduction: The Critical Role of Salt Selection in Drug Development

The journey of a promising therapeutic agent from the laboratory to the patient is fraught with challenges, many of which are rooted in the physicochemical properties of the drug molecule itself. An estimated 50% of all drugs on the market are administered as salts, a testament to the profound impact of salt formation on a drug's performance.[1][2] The conversion of an API into a salt can dramatically improve its solubility, dissolution rate, stability, and manufacturability, thereby enhancing its bioavailability and therapeutic effectiveness.[2][3][4]

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including sedative, anxiolytic, and anticancer properties.[5][6] 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile represents a key building block within this class of compounds. However, like many nitrogen-containing heterocyclic compounds, its intrinsic properties may not be optimal for formulation and in vivo performance. Therefore, a systematic approach to salt selection is not merely a routine step but a critical component of its development pathway.[3][4]

This guide provides a holistic framework for the preparation and evaluation of pharmaceutical salts of 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, empowering researchers to make informed decisions in the selection of the most promising salt form for clinical development.

Synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (Parent Compound)

A robust and scalable synthesis of the parent API is the foundational step for any salt screening campaign. The following protocol is a representative method for the synthesis of 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, based on established synthetic routes for related pyrazolopyrimidine derivatives.[7][8][9]

Synthetic Scheme

The synthesis typically involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable three-carbon electrophile. A common and effective method utilizes the reaction of 3-amino-1H-pyrazole-4-carbonitrile with malononitrile dimer or a related reactive species.

G cluster_0 Synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile 3-amino-1H-pyrazole-4-carbonitrile 3-amino-1H-pyrazole-4-carbonitrile Cyclocondensation Cyclocondensation 3-amino-1H-pyrazole-4-carbonitrile->Cyclocondensation Malononitrile Dimer Malononitrile Dimer Malononitrile Dimer->Cyclocondensation API 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Cyclocondensation->API Reflux in Ethanol/Piperidine

Caption: Synthetic pathway for the parent API.

Experimental Protocol
  • To a stirred suspension of 3-amino-1H-pyrazole-4-carbonitrile (10.8 g, 100 mmol) in absolute ethanol (200 mL), add malononitrile dimer (13.2 g, 100 mmol).

  • Add piperidine (1 mL) as a catalyst to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol (2 x 50 mL), and then with diethyl ether (50 mL).

  • Dry the solid product under vacuum at 50 °C to yield 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile as a solid.

  • The product can be further purified by recrystallization from a suitable solvent such as acetonitrile if necessary.[10]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity before proceeding to salt formation.

Rationale for Salt Selection: pKa-Guided Approach

The successful formation of a stable salt is governed by the difference in the pKa values of the API and the counter-ion. A general rule of thumb is that the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic API to ensure efficient proton transfer.[1][11]

For forming salts with bases, the nitrile group is not sufficiently acidic for deprotonation by common pharmaceutical bases. Therefore, this guide will focus on the preparation of acid addition salts.

Protocols for the Preparation of Pharmaceutical Salts

The following protocols describe the preparation of hydrochloride, mesylate, and sodium salts of 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile. These represent common and diverse salt forms. The general approach involves reacting the free base with the corresponding acid in a suitable solvent system to induce crystallization of the salt.[1][12]

G cluster_1 General Salt Formation Workflow API_Free_Base API Free Base in Solvent Mixing Mixing & Stirring API_Free_Base->Mixing Counter_ion_Solution Counter-ion Solution Counter_ion_Solution->Mixing Crystallization Crystallization (Cooling/Anti-solvent) Mixing->Crystallization Isolation Isolation (Filtration) Crystallization->Isolation Drying Drying Isolation->Drying Salt_Product Crystalline Salt Product Drying->Salt_Product

Caption: General workflow for salt preparation.

Preparation of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Hydrochloride
  • Dissolve 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.59 g, 10 mmol) in a suitable solvent such as isopropanol (50 mL) with gentle heating.

  • Cool the solution to room temperature.

  • Slowly add a solution of hydrochloric acid in isopropanol (e.g., 2 M solution, 5.5 mL, 11 mmol, 1.1 equivalents) dropwise to the stirred solution of the free base.

  • Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate should be observed.

  • If precipitation is slow, the solution can be cooled in an ice bath to promote crystallization.

  • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Dry the hydrochloride salt in a vacuum oven at 40-50 °C to a constant weight.

Preparation of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Mesylate
  • Dissolve 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (1.59 g, 10 mmol) in a suitable solvent such as acetone or ethyl acetate (60 mL) with warming.

  • To the clear solution, add methanesulfonic acid (0.65 mL, 10 mmol, 1.0 equivalent) dropwise while stirring.

  • Continue stirring at room temperature for 4-6 hours or until precipitation is complete.

  • Collect the crystalline solid by filtration, wash with cold acetone, and dry under vacuum at 50 °C.

Preparation of Sodium Salt of a Related Pyrazolopyrimidine Derivative

While the target compound is not acidic enough for simple sodium salt formation, a related derivative with an acidic proton, such as a tetrazolyl-substituted pyrazolopyrimidine, can form a sodium salt.[13][14] The following is a representative protocol for such a derivative:

  • Suspend the acidic pyrazolopyrimidine derivative (10 mmol) in a mixture of ethanol and water.

  • Add a stoichiometric amount of sodium bicarbonate (0.84 g, 10 mmol) to the suspension.

  • Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the sodium salt.

  • The solvent can be removed under reduced pressure to yield the sodium salt as a solid, which can then be recrystallized from a suitable solvent system.

Characterization of Pharmaceutical Salts

Thorough characterization of the newly formed salts is essential to confirm salt formation, determine the crystalline form, and assess key physicochemical properties.[12][15]

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a material. The diffraction pattern is unique to a specific crystalline lattice and can be used to distinguish between the free base and its various salt forms, as well as to identify different polymorphs of the same salt.

  • Sample Preparation: A small amount of the powdered salt is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Interpretation: The XRPD pattern of the salt should be distinctly different from that of the free base. The presence of sharp peaks indicates a crystalline material.

Below are illustrative XRPD patterns for a hypothetical free base and its hydrochloride and mesylate salts.

Form Illustrative 2θ Peak Positions (°) for a Pyrazolopyrimidine Derivative
Free Base Form I8.5, 12.3, 15.8, 21.4, 25.1
Hydrochloride Salt Form I7.2, 14.5, 18.9, 22.1, 26.8
Mesylate Salt Form I9.8, 16.2, 19.5, 23.7, 28.3

(Note: These are representative peak positions for illustrative purposes and are based on data for similar heterocyclic compounds.[2][3])

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[15]

  • Sample Preparation: A few milligrams of the salt are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Interpretation: A sharp endothermic peak corresponds to the melting of the crystalline solid. The melting point of the salt is typically different from that of the free base.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates and assessing thermal stability.

  • Sample Preparation: A small amount of the salt is placed in a tared pan.

  • Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the mass loss is recorded.

  • Interpretation: A significant mass loss at temperatures below 120 °C may indicate the presence of water or a volatile solvent. Decomposition is typically observed at higher temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm salt formation by observing changes in the chemical shifts of protons near the site of protonation. Upon salt formation, the electron density around the protonated nitrogen atom changes, leading to a downfield shift of adjacent protons.

Comparative Analysis of Salt Properties

The ultimate goal of a salt screening study is to select the optimal salt form for development. This requires a comparative analysis of the key physicochemical properties of the different salt candidates.

Property Free Base Hydrochloride Salt Mesylate Salt Rationale for Evaluation
Appearance White to off-white solidWhite crystalline solidWhite crystalline solidProvides a qualitative assessment of the material's physical form.
Aqueous Solubility (mg/mL at 25°C) ~0.1> 10> 5A key determinant of bioavailability for poorly soluble compounds.[4]
Melting Point (°C by DSC) ~250~280 (decomposes)~235An indicator of crystal lattice energy and can influence stability.
Hygroscopicity (Weight gain at 80% RH) < 0.5%~ 2.0%~ 1.5%Excessive water uptake can negatively impact stability and handling.[16][17]
Crystallinity CrystallineHighly CrystallineCrystallineCrystalline forms are generally preferred for their stability and reproducibility.[1][15]
Chemical Stability (Solid-state, 40°C/75% RH, 4 weeks) StableStableStableEssential for ensuring a long shelf life of the drug product.

(Note: The data in this table are illustrative and represent plausible values for a compound of this type. Experimental determination is required for each specific salt.)

Conclusion

The preparation and selection of a suitable pharmaceutical salt is a critical step in the development of 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile. This application note provides a comprehensive framework, from the synthesis of the parent compound to the detailed characterization and comparative analysis of its salt forms. By following a rational, data-driven approach, researchers can identify a salt form with optimized physicochemical properties, thereby increasing the likelihood of successful clinical development and ultimately, therapeutic benefit for patients. A multidisciplinary team approach and the implementation of robust screening strategies are paramount for the efficient and successful selection of the optimal salt form early in the development process.[3]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Pavia, M. R., et al. (2021). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Pharmaceuticals, 14(10), 1035.
  • Giron, D. (1995). Characterisation of salts of drug substances. Journal of Thermal Analysis, 44(2), 299-318.
  • Improved Pharma. (2021, February 14). Salt Screening.
  • Newman, A. W., & Wenslow, R. M. (2016). The role of salt screening in pharmaceutical development. Drug Discovery Today, 21(9), 1537-1544.
  • Shalash, A. O., et al. (2025, January 13). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chemistry of Heterocyclic Compounds, 61, 1-12.
  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19.
  • US Patent US20210309640A1. (2021).
  • Kumar, L., et al. (2022).
  • Malvern Panalytical. (2022, June 17). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability.
  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Iorkula, T. H., et al. (2024).
  • Newman, A. W. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review.
  • Attia, M. H., et al. (2024, December 10).
  • Poursattar Marjani, A., et al. (2015).
  • Hassan, A. S., et al. (2024, March 14).
  • El-Sayed, W. A., et al. (2022, October 18). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(11), 104245.
  • Abdelgawad, M. A., et al. (2022, March 1). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103657.
  • Wikipedia. (n.d.). Pyrazolopyrimidine.
  • BLDpharm. (n.d.). 959106-15-1|6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025, September 4). Journal of Medicinal Chemistry.
  • ChemScene. (n.d.). 89975-57-5 | 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile.
  • Google Patents. (n.d.). TWI726861B - Pyrazolo-pyrimidine compound, salts thereof, and their use.
  • Volyniuk, D., et al. (2022, December 8). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8740.
  • Volyniuk, D., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. PMC.
  • Sigma-Aldrich. (n.d.). pyrazolo[1,5-a]pyrimidine-6-carbonitrile hydrochloride | 2413904-24-0.
  • Chin, S. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS: 959106-15-1). This specific isomer presents unique purification challenges compared to its more common 7-amino-6-carbonitrile analog (Zaleplon intermediate), primarily due to the positioning of the amino group at C6 and the nitrile at C7, which influences its solubility and basicity.

Compound Identity

  • Chemical Name: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile[1][2]

  • CAS Number: 959106-15-1

  • Molecular Formula: C₇H₅N₅[3]

  • Molecular Weight: 159.15 g/mol [3]

  • Key Functional Groups: Primary amine (C6), Nitrile (C7), Pyrazolo[1,5-a]pyrimidine core.

Part 1: Strategic Purification Workflows

This guide prioritizes purification efficiency based on the likely synthetic origin (often reduction of a 6-nitro precursor or cyclization with functionalized malonaldehydes).

Workflow 1: Solubility-Driven Recrystallization (Primary Strategy)

The rigid bicyclic core and polar substituents typically result in high melting points and poor solubility in non-polar solvents.

Solvent SystemRoleConditionsTarget Impurity Removal
DMF / Ethanol (1:3) Primary RecrystallizationDissolve in hot DMF (90°C), add hot EtOH, cool slowly to 4°C.Removes polar oligomers and inorganic salts.
Acetonitrile (MeCN) Polishing / TriturationReflux suspension for 1h, then cool to RT.Removes unreacted starting materials (e.g., aminopyrazoles) and non-polar side products.
DMSO / Water PrecipitationDissolve in min. DMSO, add dropwise to 10x volume of water.Removes highly polar, water-soluble reagents (catalysts, salts). Note: May trap DMSO.
Acetic Acid Protonation/ReprecipitationDissolve in hot AcOH, precipitate with water or neutralize with NH₄OH.Removes non-basic impurities (e.g., 6-nitro precursors).
Workflow 2: Chromatographic Separation (Secondary Strategy)

Use this when recrystallization fails to remove regioisomers or hydrolysis byproducts (e.g., 7-carboxamide).

  • Stationary Phase: C18 Reverse Phase (Preferred) or Silica Gel (with amine modifier).

  • Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% B to 40% B over 20 min. The amino group makes the compound polar; it will elute early.

  • Mobile Phase (Normal Phase): DCM / Methanol (95:5 to 90:10).

    • Note: The amine can cause tailing on silica. Pre-wash silica with 1% Triethylamine (TEA) in DCM.

Part 2: Decision Logic & Troubleshooting (Graphviz)

The following diagram illustrates the decision matrix for purifying crude 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile based on observed impurity profiles.

PurificationStrategy Start Crude 6-Amino-7-cyano pyrazolo[1,5-a]pyrimidine CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 Imp_StartMat Unreacted Aminopyrazole (Polar/Basic) Decision1->Imp_StartMat Starting Material Imp_Nitro 6-Nitro Precursor (Non-basic, Hydrophobic) Decision1->Imp_Nitro Precursor Imp_Amide Hydrolysis Product (7-Carboxamide) Decision1->Imp_Amide Hydrolysis Imp_Color Azo/Oxidation Dimers (Colored) Decision1->Imp_Color Color Action_AcidWash Acidic Trituration (1N HCl wash of solid) Imp_StartMat->Action_AcidWash Solubilize Amine Action_RecrystDMF Recrystallization (DMF/EtOH) Imp_Nitro->Action_RecrystDMF Solubility Diff Action_Flash Reverse Phase Flash (H2O/ACN + 0.1% FA) Imp_Amide->Action_Flash Resolution Req Action_Charcoal Activated Carbon Treatment (in hot DMF) Imp_Color->Action_Charcoal Action_AcidWash->CheckPurity Action_RecrystDMF->CheckPurity Final Pure Product (>98%) Action_Flash->Final Action_Charcoal->Action_RecrystDMF

Caption: Decision tree for selecting purification methods based on specific impurity profiles identified by LC-MS.

Part 3: Troubleshooting Guide & FAQs
Q1: My product has a persistent yellow/orange color even after recrystallization. How do I remove it?

Cause: This is likely due to trace azo-coupling byproducts or oxidation of the 6-amino group, which are highly colored even at ppm levels. Solution:

  • Dissolve the crude solid in the minimum amount of hot DMF (80-90°C).

  • Add Activated Charcoal (SX-Ultra) (10-20% by weight relative to the compound).

  • Stir at 80°C for 30 minutes.

  • Filter hot through a Celite pad to remove the charcoal.

  • Dilute the filtrate with Ethanol or Water to induce precipitation. Note: Do not use acetone for this step, as it may react with the primary amine to form an imine (Schiff base) over time.

Q2: I see a close-eluting impurity at RRT 0.95 or 1.05 in LC-MS. What is it?

Cause:

  • RRT ~0.9 (More Polar): Likely the 7-carboxamide derivative (hydrolysis of the nitrile). This occurs if the reaction mixture contained water under acidic/basic conditions or during workup.

  • RRT ~1.1 (Less Polar): Likely the 6-nitro precursor (if synthesized via nitration/reduction) or a regioisomer (e.g., 5-amino-6-cyano) if synthesized via cyclization. Solution:

  • For Amide: Recrystallization is often ineffective due to structural similarity. Use Reverse Phase Chromatography (C18) with a shallow gradient (e.g., 5-20% ACN over 30 mins). The amide will typically elute before the nitrile.

  • For Nitro/Regioisomer: Triturate the solid with refluxing Acetonitrile . The target amine is often less soluble in hot MeCN than the nitro precursor or regioisomers.

Q3: The solubility is extremely low. I cannot get it into solution for chromatography.

Cause: The pyrazolo[1,5-a]pyrimidine core is planar and stacks efficiently (pi-stacking), and the amino/cyano groups create a strong hydrogen bonding network. Solution:

  • Solvent: Use DMSO or DMF for loading.

  • Modifier: Add 0.1% Trifluoroacetic acid (TFA) to the solvent. Protonating the 6-amino group disrupts the crystal lattice and significantly enhances solubility in polar solvents.

  • Warning: If using silica gel, neutralize the fraction immediately after collection to prevent degradation.

Q4: The 1H NMR shows a singlet at ~8.5 ppm that integrates too high. Is this solvent?

Analysis:

  • Protons on the pyrazolo[1,5-a]pyrimidine core: H2 (pyrazole) is typically ~8.0-8.5 ppm; H5 (pyrimidine) is ~8.5-9.0 ppm.

  • Impurity: If the singlet is sharp and does not couple, check for Formic Acid (8.1 ppm) or DMF (8.0 ppm) entrapment.

  • Verification: Run a 13C NMR or HSQC. DMF will show characteristic carbon peaks.[4]

  • Removal: Dry the sample in a vacuum oven at 60°C for 24h. If DMF persists, slurry the solid in water (stir vigorously) for 4h, filter, and dry.

References
  • Moustafa, M. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 15, 3756-3828.[5] (Contextual reference for pyrazolo[1,5-a]pyrimidine synthesis and solubility properties). Retrieved from [Link]

Sources

Technical Guide: Solvent Selection & Optimization for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed to support researchers working with 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (and its structural isomers). It addresses the critical challenges of solvent selection, solubility, and reaction optimization for this heterocyclic scaffold.

Introduction & Structural Analysis

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely used in kinase inhibitors (e.g., CDK, CK2, and PI3K inhibitors).

Critical Isomer Warning: Before proceeding, verify your regiochemistry.

  • 7-Amino-6-carbonitrile: The most common isomer synthesized via standard condensation of 3-aminopyrazoles with ethoxymethylene malononitrile. The amino group is at position 7 (adjacent to the bridgehead nitrogen).

  • 6-Amino-7-carbonitrile: The isomer specified in this topic.[1] The amino group is at position 6 (meta to the bridgehead nitrogen).

Reactivity Implication:

  • Position 7 (Alpha to N): Electron-deficient. Amino groups here are less nucleophilic and often require forcing conditions or specific solvents (e.g., glacial acetic acid, high-boiling ethers) for derivatization.

  • Position 6 (Beta to N): Behaves more like a standard aromatic amine. Solvents used for typical aniline chemistry (DCM, THF, DMF) are often applicable, provided solubility is maintained.

Solvent Selection Decision Matrix

The following decision tree helps you select the optimal solvent based on your specific process step.

SolventSelection Start Process Step Synthesis Core Synthesis (Cyclization) Start->Synthesis Derivatization Amine Derivatization (Acylation/Coupling) Start->Derivatization Purification Purification (Crystallization) Start->Purification Acidic Glacial AcOH (Reflux) Synthesis->Acidic Standard Basic EtOH + Et3N (Reflux) Synthesis->Basic Acid-Sensitive HighSol DMF / DMAc (High Solubility) Derivatization->HighSol Low Solubility Mild DCM / THF (If Soluble) Derivatization->Mild High Solubility Cat Pyridine (Solvent & Base) Derivatization->Cat Acylation Polar EtOH / H2O (Standard) Purification->Polar First Pass Aprotic MeCN (High Purity) Purification->Aprotic Polymorph Control Difficult DMF + EtOH (Precipitation) Purification->Difficult Oiling Out

Figure 1: Decision tree for selecting solvents based on reaction stage and physicochemical requirements.

Solubility & Reaction Optimization

Solubility Profile

The 6-amino-7-cyano scaffold is planar and highly crystalline, leading to poor solubility in non-polar solvents.

Solvent ClassSpecific SolventSolubility RatingPrimary Use Case
Protic Polar Ethanol (EtOH)Moderate (Hot)Recrystallization; Reaction solvent for cyclization.
Protic Acidic Glacial Acetic Acid (AcOH)High (Hot)Recommended for cyclocondensation reactions; promotes proton transfer.
Aprotic Polar DMF, DMSO, DMAcHighNucleophilic substitutions (SNAr); Coupling reactions; Dissolving crude product.
Chlorinated DCM, ChloroformLow to ModerateWork-up (extraction); Acylation (if solubility permits).
Ethers THF, DioxaneModerateDioxane is excellent for refluxing with bases (e.g., Et3N).
Hydrocarbons Hexane, HeptaneInsolubleAnti-solvents for precipitation.
Troubleshooting Guide (FAQ)
Q1: My reaction yield is low during the cyclization step. What solvent changes can I make?

Diagnosis: Incomplete cyclization often occurs due to poor solubility of the intermediate or insufficient activation of the electrophile. Solution:

  • Switch to Glacial Acetic Acid: If you are using Ethanol/Reflux, switch to Glacial Acetic Acid under reflux. The acidic medium catalyzes the condensation and improves the solubility of the polar intermediates.

  • Microwave Irradiation: Use Ethanol or Acetic Acid in a microwave reactor (140°C for 5-20 min). This superheats the solvent, overcoming activation energy barriers that standard reflux cannot.

Q2: The product "oils out" during recrystallization. How do I fix this?

Diagnosis: The solvent system is too polar or the cooling is too rapid, trapping impurities. Solution:

  • Use the "Drip" Method: Dissolve the crude material in a minimum amount of hot DMF or DMSO . Slowly add hot Ethanol or Water dropwise until turbidity persists. Allow to cool very slowly to room temperature.

  • Switch Solvent: Try Acetonitrile (MeCN) . It often favors crystal formation over oiling for this specific scaffold compared to alcohols.

Q3: I cannot acylate the amino group at position 6/7. It remains unreactive.

Diagnosis: The amino group is electron-deficient due to the electron-withdrawing nitrile group and the heteroaromatic ring. Solution:

  • Change Solvent/Base: Do not use weak bases in DCM. Use Pyridine as both solvent and base.

  • Activation: If using an acid chloride, heat the reaction in Toluene or Dioxane at reflux. The higher temperature (compared to DCM/THF) is often necessary to drive the reaction on deactivated amines.

Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (General Procedure)

Targeting the formation of the pyrazolo[1,5-a]pyrimidine ring.

  • Reagents: 3-Aminopyrazole derivative (1.0 equiv), 2-(ethoxymethylene)malononitrile (1.0 equiv).

  • Solvent System: Glacial Acetic Acid (0.5 M concentration).

  • Procedure:

    • Dissolve reagents in glacial acetic acid.

    • Reflux for 3–5 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

    • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

    • Isolation: The solid product should precipitate immediately. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol or DMF/EtOH (1:4) .

Protocol B: Recrystallization for High Purity

Optimized for removing unreacted starting materials.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) .

  • Procedure:

    • Suspend the crude solid in MeCN (10 mL/g).

    • Heat to reflux until dissolved. If insoluble, add DMF dropwise until clear.

    • Filter hot (if necessary) to remove insoluble mechanical impurities.

    • Allow to cool to room temperature undisturbed, then cool to 4°C.

    • Collect crystals by filtration.

Mechanistic Insight: Isomer & Regioselectivity

Understanding the formation of the 6-amino vs. 7-amino isomer is critical. The reaction between a 3-aminopyrazole and an unsymmetrical 1,3-electrophile is governed by the nucleophilicity of the pyrazole nitrogens.

ReactionMechanism Reagents 3-Aminopyrazole + Ethoxymethylene Malononitrile Intermediate Michael Addition (Exocyclic NH2 attack) Reagents->Intermediate AcOH / Reflux Cyclization Ring Closure (Endocyclic N attack) Intermediate->Cyclization Product7 7-Amino-6-cyano (Major Isomer) Cyclization->Product7 Standard Kinetic Path Product6 6-Amino-7-cyano (Rare/Specific Route) Cyclization->Product6 Requires Specific Precursors or Blocked Positions

Figure 2: Reaction pathway showing the dominance of the 7-amino isomer in standard synthesis. Obtaining the 6-amino-7-cyano isomer typically requires specific 1,3-electrophiles or alternative synthetic routes.

Note on 6-Amino Synthesis: To specifically target the 6-amino-7-cyano isomer, researchers often employ a nitration-reduction sequence on a pre-formed 7-cyanopyrazolo[1,5-a]pyrimidine core, rather than direct cyclization, to ensure the amino group is placed at the 6-position.

References

  • Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. (2011). Describes the synthesis of 7-amino-3-carbonitriles and related derivatives.

  • One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. Comptes Rendus Chimie. (2012). details the three-component condensation reaction in ethanol.

  • 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Product Page. BLD Pharm. Confirms the existence and commercial availability of the specific CAS 959106-15-1.

  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules. (2022). Discusses the solubility and reaction of the nitrile group in these scaffolds.

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. Arabian Journal of Chemistry. (2022). Provides protocols for using Glacial Acetic Acid in cyclization.

Sources

Resolving solubility issues of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Solubility Guide

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for resolving solubility challenges encountered with 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile and similar heterocyclic compounds in bioassay development. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these common yet critical experimental hurdles.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, but its derivatives can exhibit poor aqueous solubility, complicating in vitro and in vivo studies.[1][2] This guide will walk you through a logical, stepwise approach to systematically address and resolve these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is precipitating out of my aqueous buffer/cell culture medium. What is the primary cause and what are my immediate options?

A1: Precipitation in aqueous media is a classic sign of a compound exceeding its thermodynamic or kinetic solubility limit. This is common for many heterocyclic compounds, which are often crystalline and hydrophobic.[1][3] Your immediate goal is to get the compound back into solution and prevent it from crashing out again, while ensuring the chosen method doesn't interfere with your assay.

Immediate Troubleshooting Steps:

  • Assess the Final Concentration: Is the final concentration of your compound in the assay essential? If not, consider lowering it to a level below its solubility limit.

  • Check the DMSO Concentration: If you are using a DMSO stock, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both direct cellular toxicity and the risk of the compound precipitating when diluted into an aqueous environment.[4][5]

  • Gentle Warming and Agitation: Briefly warming the solution to 37°C and gentle vortexing can sometimes redissolve precipitated compound, especially if it's a kinetic solubility issue. However, be cautious about the thermal stability of your compound.

If these immediate steps are insufficient, you'll need to explore more robust formulation strategies, as detailed in the following questions.

Q2: What is the recommended starting solvent for preparing a stock solution of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile?

A2: For most non-polar, heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent for creating high-concentration stock solutions.[6] It has a high solubilizing power for a wide range of organic molecules.

Best Practices for DMSO Stock Preparation:

  • Purity: Use only high-purity, anhydrous DMSO (≥99.9%) to prevent introducing water, which can lower the solubility of your compound in the stock solution.

  • Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.

  • Concentration: Aim for a high, but not supersaturated, stock concentration (e.g., 10-50 mM). This allows for minimal volume addition to your assay, keeping the final DMSO concentration low.

Workflow for Preparing a DMSO Stock Solution

A Weigh Compound B Add Anhydrous DMSO A->B Calculate volume for target concentration C Vortex/Sonicate to Dissolve B->C D Visually Inspect for Clarity C->D E Aliquot into Cryovials D->E If clear solution F Store at -20°C or -80°C E->F Start Is final DMSO concentration >0.5%? Ionizable Is the compound ionizable? Start->Ionizable Yes CoSolvent Use a co-solvent system (e.g., PEG, ethanol) Start->CoSolvent No pH_Adjust Adjust pH of buffer Ionizable->pH_Adjust Yes Ionizable->CoSolvent No End Assay-compatible formulation achieved pH_Adjust->End Excipient Consider excipients CoSolvent->Excipient Cyclodextrin Cyclodextrins Excipient->Cyclodextrin Surfactant Surfactants (e.g., Tween, Cremophor) Excipient->Surfactant Cyclodextrin->End Surfactant->End

Caption: Decision tree for selecting an advanced solubilization strategy.

Q4: How do I systematically test different solvents and excipients to find the best formulation for my bioassay?

A4: A systematic approach is crucial to efficiently identify an optimal formulation. A kinetic solubility assay is a high-throughput method to quickly screen various conditions. [7][8]This assay measures the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer containing different co-solvents or excipients. [9]

Protocol: Kinetic Solubility Screening Assay

This protocol outlines a general procedure. You should optimize it for your specific compound and assay conditions.

Materials:

  • 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (as a 10 mM stock in DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Potential co-solvents (e.g., PEG 400, Ethanol, Propylene Glycol)

  • Potential excipients (e.g., Hydroxypropyl-β-cyclodextrin, Kolliphor EL)

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Test Solutions: In your 96-well plate, prepare serial dilutions of your co-solvents and excipients in the aqueous buffer.

  • Add Compound: Add a small, fixed volume of your DMSO stock solution to each well. The final DMSO concentration should be consistent across all wells and match your intended assay concentration (e.g., 1-2%).

  • Incubate: Shake the plate for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C). [7]

  • Measure Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm for nephelometry). [7]Alternatively, you can use UV-Vis spectroscopy to quantify the amount of soluble compound after filtering or centrifugation. [10]

  • Analyze Data: The solubility is the highest concentration of your compound that does not show a significant increase in turbidity compared to the buffer-only control.

Data Summary Table: Example Solubility Screening Results

FormulationApparent Solubility (µM)
PBS, pH 7.4 + 1% DMSO5
PBS + 5% PEG 400 + 1% DMSO25
PBS + 10% Ethanol + 1% DMSO15
PBS + 2% HP-β-Cyclodextrin + 1% DMSO50
PBS + 0.1% Kolliphor EL + 1% DMSO40

This table allows for a clear comparison of the different formulations and their ability to increase the apparent solubility of your compound.

Final Recommendations

  • Start Simple: Always begin with the simplest formulation possible (e.g., low percentage of DMSO in your final assay buffer).

  • Be Systematic: If simple methods fail, use a systematic screening approach to test co-solvents and excipients.

  • Validate Your Formulation: Once you have identified a promising formulation, validate that it does not interfere with your bioassay by running appropriate vehicle controls.

  • Consider Downstream Applications: If your compound is intended for in vivo studies, the choice of formulation will have significant implications for pharmacokinetics and tolerability.

By following this structured approach, you can effectively troubleshoot and resolve solubility issues, leading to more reliable and reproducible bioassay data.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • PMC (PubMed Central). (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

  • PMC (PubMed Central). (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]

  • PMC (PubMed Central). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • PMC (PubMed Central). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]

  • ACS Publications. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • PMC (PubMed Central). (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

  • RSC Publishing. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • MDPI. (2025, June 20). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. [Link]

  • ResearchGate. (2025, August 7). Cyclodextrins for drug delivery. [Link]

  • PMC (PubMed Central). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MDPI. (2025, January 13). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • PubMed. (2025, March 15). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Drug Development & Delivery. (2020, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Arabian Journal of Chemistry. (2022, October 18). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PMC (PubMed Central). (n.d.). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. [Link]

Sources

Stability of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Executive Summary: Stability Profile

Compound: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS: 959106-15-1 / Analogous Scaffolds) Primary Stability Concern: Acid-Catalyzed Hydrolysis of the C7-Nitrile Group. Operational Verdict: The compound exhibits conditional stability in acidic media. While protonation of the C6-amino group enhances solubility, the C7-nitrile is electronically activated by the adjacent bridgehead nitrogen, making it highly susceptible to hydrolysis under forcing conditions (low pH, heat, or prolonged exposure).

Part 1: Technical Troubleshooting Guide (FAQ)

Q1: I observed a mass shift of +18 Da and/or +19 Da in my LC-MS after acidic workup. What happened?

Diagnosis: You are likely observing the hydrolysis of the nitrile group.

  • +18 Da (Primary Hydrolysis): Conversion of the 7-cyano group (-CN) to the primary amide (-CONH₂).

  • +19 Da (Secondary Hydrolysis): Further conversion of the amide to the carboxylic acid (-COOH), often seen as a +1 Da shift from the amide (net +19 from parent) in positive mode, or distinct retention time shift due to acidity.

The Mechanism: The pyrazolo[1,5-a]pyrimidine core is electron-deficient at position 7. Acidic protonation of the ring nitrogen (N4) increases the electrophilicity of the C7 carbon, accelerating the attack of water on the nitrile.

Corrective Action:

  • Immediate: Neutralize acidic fractions immediately after collection (e.g., using ammonium bicarbonate or weak base).

  • Protocol Change: Avoid heating acidic solutions. If using TFA (Trifluoroacetic acid) for deprotection or purification, maintain temperature at 0°C and limit exposure time to <30 minutes.

Q2: My compound precipitates when I neutralize the acidic HPLC fractions. How do I maintain solubility without degrading the compound?

Diagnosis: The compound is a weak base (via the C6-amine). In acid, it exists as a soluble salt. Upon neutralization (pH > 7), it reverts to the free base, which likely has poor aqueous solubility due to the planar aromatic core and nitrile group.

Solution:

  • Lyophilization: Do not neutralize before drying. Freeze-dry the acidic fractions directly (if using volatile acids like TFA or Formic Acid). The salt form will persist as a solid.

  • Solvent Exchange: If you must neutralize, ensure a high percentage of organic co-solvent (Acetonitrile/DMSO) is present to keep the free base in solution.

Q3: Can I use 1N HCl for salt formation?

Risk Assessment: High Risk. Strong mineral acids (HCl, H₂SO₄) provide a high concentration of protons and chloride ions.

  • Hydrolysis Risk: High, especially if water is present.

  • Nucleophilic Displacement: At position 7, the nitrile is a pseudo-halogen. In high concentrations of HCl, there is a theoretical risk of Chloride displacing the Nitrile (SNAr-like mechanism), though hydrolysis is kinetically favored.

Recommendation: Use milder, non-aqueous acids for salt formation, such as 1.0 equivalent of Methanesulfonic acid (MsOH) or HCl in anhydrous dioxane/ether, strictly controlling temperature (0-5°C).

Part 2: Experimental Protocols

Protocol A: Rapid Stability Assessment (LC-MS)

Use this protocol to validate your specific batch stability before scaling up acidic purifications.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Test Conditions:

    • Sample A (Control): Dilute 10 µL stock into 990 µL Water/Acetonitrile (1:1).

    • Sample B (Mild Acid): Dilute 10 µL stock into 990 µL 0.1% Formic Acid in Water.

    • Sample C (Strong Acid): Dilute 10 µL stock into 990 µL 1N HCl.

  • Incubation: Incubate all samples at Room Temperature for 4 hours.

  • Analysis: Inject 5 µL onto LC-MS (C18 column).

  • Criteria:

    • Look for the emergence of [M+18+H]⁺ (Amide) or [M+19+H]⁺ (Acid).

    • Pass: < 2% degradation in Sample B.

    • Fail: > 5% degradation in Sample B or rapid degradation in Sample C.

Protocol B: Controlled Salt Formation (Safe Handling)

Target: Formation of the Mesylate or Hydrochloride salt without hydrolysis.

  • Dissolution: Dissolve 100 mg of compound in 2 mL anhydrous THF or Dioxane.

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Acid Addition: Add 1.05 equivalents of anhydrous acid (e.g., 4M HCl in Dioxane) dropwise over 5 minutes.

  • Precipitation: The salt should precipitate immediately.

  • Isolation: Filter the solid under Argon/Nitrogen atmosphere (hygroscopic salts hydrolyze faster). Wash with cold diethyl ether.

  • Drying: Vacuum dry at room temperature. Do not heat.

Part 3: Mechanistic Visualization

The following diagram illustrates the acid-catalyzed degradation pathway. The critical node is the Activated Nitrile Intermediate , which forms upon protonation of the ring nitrogen.

G cluster_conditions Critical Factors Compound 6-Amino-7-CN-PZP (Stable Free Base) Protonated Protonated Intermediate (Activated C7-CN) Compound->Protonated + H+ (Acid) Amide Primary Amide (+18 Da Impurity) Protonated->Amide + H2O (Hydrolysis) Rate Limiting Step Salt Stable Salt Form (Solid State/Anhydrous) Protonated->Salt Evaporation/Precipitation (No Water) Acid Carboxylic Acid (+19 Da Impurity) Amide->Acid + H2O / Heat (Secondary Hydrolysis) Water Water Content Temp Temperature (>25°C) Time Exposure Time

Caption: Acid-catalyzed degradation pathway of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile. Water and heat drive the irreversible path (Red) over the reversible salt formation (Green).

Part 4: Data Summary (Stability Matrix)

ConditionSolvent SystemTempStability VerdictRecommendation
0.1% Formic Acid H₂O / MeCN4°CStable (>24h)Safe for LC-MS analysis.
0.1% TFA H₂O / MeCN25°CMarginal (t½ ~12h)Analyze immediately; do not store.
1N HCl Aqueous25°CUnstable Avoid. Hydrolysis likely within 1-2 hours.
6N HCl AqueousRefluxDegraded Rapid conversion to Carboxylic Acid (100%).
Anhydrous HCl Dioxane/Ether0°CStable Preferred method for salt formation.

References

  • Vertex Pharmaceuticals. (2012). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (PMC).

  • Ural Federal University. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. National Institutes of Health (PMC).

  • Fluorochem. (2024).[1] 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Hydrolysis Product Reference). Fluorochem Product Catalog.

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Molecules.

  • Royal Society of Chemistry. (2020).[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances.

Sources

Overcoming degradation of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile during storage

[1]

Welcome to the Technical Support Center. This guide addresses the stability, storage, and handling of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS: 959106-15-1).[1] This compound is a critical heterocyclic building block, often used as an intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its "push-pull" electronic structure—featuring an electron-rich amino group and an electron-withdrawing nitrile group on a fused scaffold—makes it chemically versatile but inherently susceptible to specific degradation pathways.[1]

Part 1: Diagnostic Triage & Root Cause Analysis[1]

Before attempting remediation, identify the specific degradation mode. Use the flowchart below to diagnose the issue based on visual inspection and LC-MS data.

Interactive Diagnostic Flowchart

DiagnosticTreeStartStart: ObservationVisualVisual InspectionStart->VisualLCMSLC-MS AnalysisStart->LCMSYellowSample is Yellow/BrownVisual->YellowColor ChangePeak18Mass Shift: M+18 (Hydrolysis)LCMS->Peak18Peak16Mass Shift: M+16/32 (Oxidation)LCMS->Peak16OxidationDiagnosis: Oxidative Degradation(Amine -> N-oxide/Azo dimer)Yellow->OxidationAction1Action: Recrystallize (EtOH)Store under ArgonOxidation->Action1HydrolysisDiagnosis: Nitrile Hydrolysis(Nitrile -> Amide)Peak18->HydrolysisPeak16->OxidationAction2Action: Dry SolventsAdd DesiccantHydrolysis->Action2

Figure 1: Diagnostic logic flow for identifying degradation mechanisms based on physical and spectral evidence.[1]

Part 2: The Chemistry of Degradation

Understanding why the molecule degrades is the key to preventing it. This compound suffers from two primary instabilities:

Nitrile Hydrolysis (The "Moisture" Vector)

The nitrile group (-CN) at position 7 is activated by the electron-deficient pyrazolo[1,5-a]pyrimidine ring.[1] In the presence of moisture and trace acid/base (often from glass surfaces or impurities), it hydrolyzes.[1]

  • Mechanism:

    
     (Amide) 
    
    
    (Acid).[1]
  • Indicator: Appearance of an M+18 peak (Amide) or M+19 (Acid, depending on ionization) in LC-MS.[1]

  • Prevention: Strict anhydrous conditions.

Amine Oxidation (The "Air/Light" Vector)

The amino group (-NH2) at position 6 is electron-rich.[1] Upon exposure to air (oxygen) and UV light, it undergoes radical oxidation.[1]

  • Mechanism: Formation of N-oxides, nitroso intermediates, or oxidative coupling (azo-dimerization).[1]

  • Indicator: Sample turns from off-white to yellow, orange, or brown .[1] LC-MS shows M+16 (O) or dimer peaks.[1]

  • Prevention: Inert atmosphere (Argon/N2) and amber vials.[1]

Part 3: Troubleshooting Guides

Issue 1: "My sample has turned yellow/brown during storage."

Diagnosis: Oxidative degradation of the exocyclic amine. Solution:

  • Purification: If degradation is <5%, perform a wash with cold diethyl ether (impurities are often more soluble).[1] If >5%, Recrystallize (See Protocol A).

  • Storage Correction: Flush the vial with Argon gas before re-sealing. Tape the cap with Parafilm to prevent oxygen ingress. Store at -20°C.

Issue 2: "LC-MS shows a new peak at M+18."[1]

Diagnosis: Hydrolysis of the nitrile to the primary amide.[2][3] Solution:

  • Solvent Check: Ensure your storage solvent (if in solution) is anhydrous.[1] DMSO is hygroscopic; if stored in DMSO, the water absorbed from the air caused this.

  • Remediation: Hydrolysis is difficult to reverse chemically without affecting the core. Isolate the pure compound via preparative HPLC or recrystallization immediately to prevent progression to the carboxylic acid.

Issue 3: "The compound is not dissolving in DMSO anymore."

Diagnosis: Aggregation or Polymorph Change.[1] Solution:

  • Sonication: Sonicate at 40°C for 10 minutes.

  • Add Acid: If compatible with your assay, adding 0.1% Formic Acid can disrupt aggregates and protonate the amine, aiding solubility.[1]

Part 4: Validated Protocols

Protocol A: Recrystallization (Purification)

Use this to recover oxidized or slightly hydrolyzed material.[1]

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH) . (approx. 10-15 mL per gram).[1]

  • Filtration: If there are insoluble dark particles (oxidized polymers), filter the hot solution through a 0.2 µm PTFE syringe filter.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours.

  • Collection: Filter the precipitate. Wash the cake with cold diethyl ether or hexanes.

  • Drying: Dry under high vacuum for 12 hours to remove trace solvents (critical to prevent future hydrolysis).

Protocol B: QC Assessment (LC-MS Conditions)

Standardize your QC to detect early degradation.

ParameterSettingReason
Column C18 (e.g., Waters XBridge), 3.5 µmStandard reverse phase retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the amine protonated (

) for better peak shape.[1]
Mobile Phase B AcetonitrilePreferred over Methanol to avoid trans-esterification if acid byproducts are present.[1]
Gradient 5% B to 95% B over 10 minSlow gradient separates the Amide (polar, elutes earlier) from the Nitrile.
Detection UV 254 nm + MS (ESI+)UV detects the core; MS confirms the M+18 hydrolysis shift.[1]

Part 5: Storage & Handling FAQs

Q: Can I store this compound in DMSO stocks at -20°C? A: Not recommended for long term (>1 month). DMSO is hygroscopic and freezes at 19°C. Repeated freeze-thaw cycles introduce moisture, driving nitrile hydrolysis.[1]

  • Best Practice: Store as a solid powder at -20°C. Make fresh solutions immediately before use.[1]

Q: Glass or Plastic vials? A: Glass (Amber). Plastic allows gas permeability (oxygen/moisture) over time.[1] Amber glass protects the amine from UV-induced photo-oxidation.

Q: I see a "M+32" peak. What is this? A: This indicates double oxidation (


1

Q: How do I ship this compound? A: Cold chain (Blue Ice) is sufficient for shipping (<72 hours).[1] Ensure the vial is flushed with inert gas and parafilmed.

Part 6: References

  • Nitrile Hydrolysis Mechanism:

    • Title: Acidic Hydrolysis of Nitriles To Amides.[2][4][5]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine Synthesis & Stability:

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][6][7][8]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • General Storage of Heterocyclic Amines:

    • Title: Stability of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (Product Data).[1]

    • Source: BLD Pharm.[1][9]

  • Oxidation of Aromatic Amines:

    • Title: Oxidation of Aromatic Amines (General Chemistry Guide).[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Enhancing purity of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile , a highly functionalized heterocyclic intermediate critical in the synthesis of kinase inhibitors and other therapeutic agents[1].

Due to the dense array of hydrogen-bond donors (6-amino) and acceptors (7-carbonitrile, pyrimidine nitrogens), this compound exhibits exceptionally high crystal lattice energy. Standard purification techniques often fail, resulting in poor yields, oiling out, or co-precipitation of regioisomers. This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating Standard Operating Procedure (SOP) to achieve >95% purity.

I. Diagnostic Workflow

Before diving into specific FAQs, consult the diagnostic workflow below to identify the optimal intervention point for your current recrystallization challenge.

RecrystallizationWorkflow Start Crude 6-Amino-... 7-carbonitrile Dissolve Dissolve in minimal hot DMF (70°C) Start->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot AntiSolvent Add H2O Dropwise Until Cloud Point FilterHot->AntiSolvent Oiling Oiling Out Observed? AntiSolvent->Oiling Seed Halt H2O, Add Seeds, Hold at 60°C for 30m Oiling->Seed Yes Cool Linear Cooling (0.5 °C/min to 5°C) Oiling->Cool No Seed->Cool Filter Vacuum Filter & Wash (Cold EtOH) Cool->Filter Purity HPLC Purity >95%? Filter->Purity Success Pure Compound Ready for Assays Purity->Success Yes Recycle Secondary Recryst. (EtOH/H2O System) Purity->Recycle No Recycle->Dissolve

Diagnostic workflow for the recrystallization of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile.

II. Troubleshooting & FAQs (The "Why" and "How")

Q1: When adding water to my DMF solution, the compound separates as a dense oil rather than crystallizing. How do I force nucleation?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is pushed beyond the metastable zone width rapidly, and the melting point of the solute in the specific solvent mixture drops below the operating temperature. The high dipole moment of the 7-carbonitrile group causes strong, transient solvent-solute clustering that resists ordered lattice formation. The Solution: You must control the supersaturation trajectory.

  • Reduce Anti-solvent Rate: Add water at a rate of no more than 0.1 volumes per minute.

  • Thermal Holding: Stop adding water the moment the solution becomes faintly turbid (the cloud point). Hold the temperature strictly at 60°C.

  • Seeding: Introduce 0.5% (w/w) of pure crystalline 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile. This bypasses the primary nucleation energy barrier, forcing the oil droplets to deposit onto the seed lattices.

Q2: My HPLC shows a persistent 5-10% impurity with an identical mass (co-crystallizing regioisomer). How can I separate them?

The Causality: The cyclocondensation synthesis of pyrazolo[1,5-a]pyrimidines frequently yields regioisomers (e.g., 5-substituted vs. 7-substituted derivatives) due to the ambidentate nature of the aminopyrazole precursors[1]. Because these isomers share nearly identical molecular weights and polarities, they easily co-precipitate under kinetic crystallization conditions (rapid cooling). The Solution: Shift from kinetic to thermodynamic control . Switch your solvent system from DMF/Water to Ethanol/Water (3:1). Ethanol provides a flatter solubility curve. Implement a "temperature cycling" or prolonged ripening phase: hold the slurry at 40°C for 2–4 hours. This allows the less thermodynamically stable regioisomer lattice to redissolve, while the more stable 6-amino-7-carbonitrile lattice selectively grows.

Q3: Can I add a trace amount of acid or base to improve the solubility of the crude material?

The Causality: Absolutely not. While the 6-amino group can theoretically be protonated, subjecting a 7-carbonitrile group to aqueous acids or bases at elevated recrystallization temperatures (70°C+) will rapidly catalyze the hydrolysis of the nitrile into a primary amide or carboxylic acid. The Solution: Maintain strictly neutral conditions. If solubility is poor, increase the volume of the primary solvent (DMF) rather than altering the pH[2].

III. Quantitative Solvent Selection Matrix

Selecting the right solvent system is a balance between yield, purity, and scalability. While ethyl acetate is sometimes used for less polar pyrazolo[1,5-a]pyrimidines[3], the highly polar nature of the 6-amino-7-carbonitrile derivative necessitates stronger hydrogen-bond disrupting solvents.

Solvent SystemRatio (v/v)Solubility (70°C)Solubility (5°C)Est. YieldPurityMechanistic Note
DMF / Water 1:2>100 mg/mL<5 mg/mL85-90%>98%High supersaturation capacity[2]; requires careful cooling to avoid oiling out.
Ethanol / Water 3:1~40 mg/mL<2 mg/mL70-75%>99%Flatter solubility curve; excellent for thermodynamic regioisomer separation.
Ethyl Acetate N/A~15 mg/mL<1 mg/mL~60%~90%Poor solubility limits scalability[3]; higher risk of solvent entrapment in the lattice.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the DMF/Water system, optimized for high-throughput purification of crude 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile. It includes built-in validation checks to ensure process integrity.

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude compound in 40 mL of anhydrous DMF.

  • Heat the mixture to 70°C under gentle agitation until complete dissolution is achieved.

  • Validation Check: If particulates remain after 15 minutes at 70°C, they are likely inorganic salts from the cyclization step. Perform a hot vacuum filtration through a Celite pad to remove them.

Step 2: Controlled Anti-Solvent Addition

  • Maintain the filtrate at 65–70°C.

  • Begin dropwise addition of pre-heated (60°C) deionized water.

  • Stop addition immediately when a faint, persistent opalescence (cloud point) is observed (typically around 30-40 mL of water).

Step 3: Seeding and Ripening (Critical Step)

  • Self-Validation Check: Extract a 0.5 mL aliquot and crash-cool it in an ice bath. Observe under a simple optical microscope. Birefringent, sharp crystals confirm a healthy crystallization trajectory. Amorphous spherical droplets indicate oiling out.

  • If the trajectory is healthy, add 50 mg of pure seed crystals to the main batch.

  • Hold the temperature at 60°C for 30 minutes to allow the seed bed to establish and consume excess supersaturation.

Step 4: Linear Cooling

  • Cool the reactor from 60°C to 5°C at a strictly controlled rate of 0.5 °C/min .

  • Causality: Rapid cooling traps DMF molecules inside the crystal lattice (solvates), artificially inflating the yield but ruining the purity. Linear cooling ensures a perfect, solvent-free lattice.

Step 5: Isolation and Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 2 x 20 mL of ice-cold Ethanol/Water (1:4) to displace any residual DMF without dissolving the product.

  • Dry under high vacuum at 45°C for 12 hours.

V. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PMC. URL:[Link]

  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. CLOCKSS Archive. URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI. URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical challenges with nitrogen-rich heterocyclic compounds. 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile presents a classic chromatographic dilemma. Its structure features a highly basic primary amine and a multi-nitrogen pyrazolo-pyrimidine core[1][2], juxtaposed with an electron-withdrawing carbonitrile group. This creates localized regions of high electron density that are exceptionally prone to secondary interactions—specifically, ion-exchange with residual silanols on silica-based stationary phases[3][4].

This technical guide provides a self-validating, mechanistic approach to diagnosing and eliminating peak tailing for this specific molecule, ensuring high-precision quantification.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering mobile phases, we must isolate the root cause. Peak tailing is driven by either a physical system deformation (e.g., column voids, bad plumbing) or chemical secondary interactions (e.g., acid-base interactions)[3].

HPLC_Troubleshooting Start Observe Peak Tailing (Asymmetry > 1.2) Inject Inject Neutral Marker (e.g., Uracil or Toluene) Start->Inject Decision Does the Neutral Marker Tail? Inject->Decision Physical Physical Issue Detected (Void, Blocked Frit, Tubing) Decision->Physical  Yes   Chemical Chemical Issue Detected (Silanol Interaction, Overload) Decision->Chemical  No   ActionPhys Replace Column or Minimize Extra-Column Volume Physical->ActionPhys ActionChem Optimize Mobile Phase pH or Use End-Capped Column Chemical->ActionChem

Diagnostic workflow to differentiate physical vs. chemical HPLC peak tailing.

Core Troubleshooting Guide
Issue 1: Secondary Silanol Interactions (The "Chemical" Problem)

Causality: The primary cause of peak tailing for basic amines is their interaction with residual silanol groups (-SiOH) on the silica support[3][4]. At a mid-range pH (pH 4–7), these silanols ionize into negatively charged silanate ions (-SiO⁻). The basic amine on the pyrazolo[1,5-a]pyrimidine core becomes protonated, leading to a strong electrostatic (ion-exchange) attraction[5][6]. This secondary retention mechanism is kinetically slower than the primary hydrophobic partitioning, causing a fraction of the analyte molecules to lag and form a "tail"[7][8].

Self-Validating Protocol: Silanol Suppression via Mobile Phase Optimization

  • Baseline Assessment: Inject the sample using your current method and calculate the USP Tailing Factor (Tf). A Tf > 1.5 indicates significant tailing[5].

  • pH Adjustment (Silanol Protonation): Lower the aqueous mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or 20 mM Potassium Phosphate (pH 2.5). This forces the silanols (pKa ~3.5-4.5) back into their neutral (-SiOH) state, neutralizing the electrostatic attraction[4][7].

  • Competitive Masking: If low pH is insufficient, introduce a volatile sacrificial base. Add 10–25 mM Triethylamine (TEA) to the mobile phase. TEA has a smaller steric profile and higher basicity, allowing it to aggressively bind and "mask" active silanols, preventing the bulky 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile from interacting[5][6].

  • Validation: Re-inject the sample. A reduction in Tf to < 1.2 validates that the tailing was chemically induced by silanols.

Table 1: Quantitative Impact of Mobile Phase Adjustments on Peak Shape

Mobile Phase Modifier Concentration pH USP Tailing Factor (Tf) Theoretical Plates (N)
None (Water/MeCN) N/A 6.5 2.85 4,200
Phosphoric Acid 20 mM 2.5 1.45 8,500
Triethylamine (TEA) 25 mM 6.5 1.15 11,200

| TFA | 0.1% v/v | 2.1 | 1.08 | 12,500 |

Issue 2: Stationary Phase Incompatibility

Causality: Older "Type A" silica columns contain high levels of trace metals (iron, aluminum) that withdraw electron density from adjacent silanols, making them highly acidic and reactive toward the amine group of our target compound[5].

Self-Validating Protocol: Column Chemistry Upgrade

  • Column Audit: Check your column specifications. If using an older, non-endcapped Type A silica column, it is fundamentally incompatible with basic heterocycles.

  • Select Type B Silica: Switch to a high-purity "Type B" silica column[5].

  • Ensure End-capping: Select a column with intensive end-capping (e.g., trimethylsilyl capping) or steric protection to physically block the 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile from reaching the silica backbone[3][4].

Issue 3: Mass Overload and Sample Solvent Mismatch

Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 90% Water) causes the analyte to travel down the column in the strong solvent plug before partitioning. This leads to premature band broadening and tailing[8]. Furthermore, mass overload saturates the active stationary phase sites, forcing excess molecules to elute earlier or later, distorting the peak[4][7].

Self-Validating Protocol: Injection Optimization

  • Solvent Matching: Dilute the stock solution of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile using the initial mobile phase composition (e.g., 90:10 Water:MeCN)[8].

  • Volume/Mass Reduction: Reduce the injection volume by 50% (e.g., from 20 µL to 10 µL) or dilute the sample concentration by a factor of 5.

  • Validation: If the peak shape becomes symmetrical upon dilution, the previous tailing was an artifact of column overload[4].

Table 2: Quantitative Impact of Injection Parameters

Sample Solvent Injection Volume Sample Conc. Peak Asymmetry (As) Diagnosis
100% DMSO 20 µL 1.0 mg/mL 2.40 Solvent Mismatch & Overload
100% DMSO 5 µL 1.0 mg/mL 1.85 Solvent Mismatch

| Mobile Phase | 20 µL | 0.1 mg/mL | 1.10 | Optimal |

Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 2.5, but the peak for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is still tailing. What is the next logical step? A1: If chemical suppression fails, you likely have a physical void at the head of the column or a partially blocked inlet frit[3][8]. The pyrazolo-pyrimidine core can sometimes precipitate if the sample matrix is incompatible with the mobile phase. Action: Perform the "Neutral Marker Test" (inject uracil or toluene). If the neutral marker also tails, the column bed is physically deformed, and the column must be replaced or back-flushed[3].

Q2: Can temperature be used to mitigate tailing for this compound? A2: Yes. Increasing the column compartment temperature (e.g., from 25°C to 45°C) decreases mobile phase viscosity and increases the mass transfer kinetics between the stationary and mobile phases. For bulky multicyclic compounds like 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, faster desorption kinetics from the C18 ligands and residual silanols will sharpen the trailing edge of the peak. Caution: Ensure the compound is thermally stable at elevated temperatures before proceeding.

Q3: My method requires LC-MS compatibility, so I cannot use non-volatile buffers like phosphate or TEA. How do I fix the tailing? A3: For LC-MS, you must avoid non-volatile salts. Instead of TEA, use a volatile ion-pairing agent or acidic modifier such as 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA)[7]. Alternatively, use a column specifically designed with a positively charged surface (e.g., Waters CSH - Charged Surface Hybrid). These columns maintain a slight positive charge at low pH, electrostatically repelling the protonated basic amine of the analyte, completely eliminating the need for strong mobile phase additives.

References
  • HPLC Peak Tailing - Axion Labs.[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.[Link]

  • Understanding HPLC Peak Tailing - Scribd (John W. Dolan). [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam - PMC (NIH).[Link]

  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors - PMC (NIH).[Link]

Sources

Validation & Comparative

Strategic Interpretation of the Nitrile IR Marker in Pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Diagnostic Guide for Structural Elucidation

Executive Summary In the development of kinase inhibitors and anxiolytics (e.g., Zaleplon), the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure.[1] When functionalized with a nitrile group—typically at the C-3 position—this moiety serves as a critical spectroscopic "beacon" for structural validation. Unlike the silent regions of many heterocycles, the nitrile group provides a distinct, high-intensity signal in the 2210–2235 cm⁻¹ range.

This guide objectively compares the FTIR spectral performance of this specific nitrile motif against standard aliphatic and aromatic alternatives. It provides experimental evidence demonstrating how this peak shifts in response to electronic perturbations, offering researchers a non-destructive method to assess conjugation, purity, and isomeric identity.

Part 1: Technical Deep Dive – The Physics of the Shift

The vibrational frequency of the nitrile group (


) is a direct reporter of the bond order between the carbon and nitrogen atoms. In a vacuum or non-interacting solvent, a standard aliphatic nitrile (e.g., acetonitrile) vibrates near 2250 cm⁻¹ . However, within the pyrazolo[1,5-a]pyrimidine system, this frequency is consistently redshifted.
Mechanism of Action: The "Push-Pull" Effect

The pyrazolo[1,5-a]pyrimidine ring system is electronically amphoteric; the pyrazole ring is electron-rich (π-excessive), while the pyrimidine ring is electron-deficient (π-deficient).

  • Conjugation: The

    
    -orbitals of the nitrile group overlap with the aromatic system of the pyrazolo[1,5-a]pyrimidine.
    
  • Resonance Contribution: Electron density from the ring (specifically from the bridgehead nitrogen N-1 or the amino substituents) can be delocalized into the nitrile antibonding orbital.

  • Result: This decreases the C≡N bond order from a pure triple bond toward a double bond character, lowering the force constant (

    
    ) and thus the frequency (
    
    
    
    ).
Comparative Performance Data

The following table contrasts the vibrational characteristics of the nitrile group in the pyrazolo[1,5-a]pyrimidine scaffold against common benchmarks.

Structural MotifElectronic EnvironmentTypical

(cm⁻¹)
IntensityDiagnostic Note
Aliphatic Nitrile (e.g., Acetonitrile)Inductive (

), Non-conjugated
2250 – 2260MediumBaseline for isolated C≡N.
Benzonitrile Aromatic Conjugation2220 – 2230StrongStandard aromatic benchmark.[2][3]
Pyrazolo[1,5-a]pyrimidine-3-CN Heteroaromatic Conjugation 2210 – 2235 Very Strong Diagnostic marker. Shift indicates successful ring fusion.
Zaleplon (Drug Standard) Complex substituent effects2232StrongValidated pharmaceutical reference.
Pyrazolo[3,4-d]pyrimidine Isomer Alternative Fusion~2215 – 2225StrongOften overlaps, but fingerprint region (1500-1600 cm⁻¹) differs.

Key Insight: A nitrile peak observed >2240 cm⁻¹ in a synthesized pyrazolo[1,5-a]pyrimidine sample often indicates incomplete cyclization (presence of aliphatic precursors like malononitrile derivatives) or a non-conjugated impurity.

Part 2: Visualization of Electronic Effects

The following diagram illustrates the electronic "push-pull" mechanism that lowers the nitrile frequency, serving as a mental model for interpreting spectral shifts.

ResonanceEffect cluster_legend Mechanism N_Bridge Bridgehead Nitrogen (N-1) (Electron Donor) Ring_System Pyrazolo[1,5-a]pyrimidine π-System N_Bridge->Ring_System Mesomeric (+M) Effect CN_Group Nitrile Group (C-3) (Electron Acceptor) Ring_System->CN_Group Conjugation Frequency Observed Shift (2250 → 2228 cm⁻¹) CN_Group->Frequency Reduced Bond Order Legend Electron delocalization reduces the triple bond character of the nitrile, lowering the vibrational energy.

Caption: Electronic resonance pathway in pyrazolo[1,5-a]pyrimidines causing the characteristic nitrile redshift.[2]

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, the FTIR acquisition must be treated as a quantitative assay. The following protocol minimizes sampling error, which is common with crystalline heterocyclic powders.

Method: High-Resolution ATR-FTIR (Preferred) vs. KBr Pellet

Why ATR? Attenuated Total Reflectance (ATR) eliminates the pathlength variability and moisture absorption issues associated with KBr pellets, which is critical when analyzing hygroscopic heterocyclic salts.

Step-by-Step Workflow
  • Instrument Calibration:

    • Run a background scan (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

    • Validation Check: Ensure the baseline is flat at 100% transmittance ±1%.

  • Sample Preparation:

    • Do not grind the sample if assessing polymorphism (grinding can induce phase changes).

    • Place ~2 mg of the dried pyrazolo[1,5-a]pyrimidine powder onto the diamond/ZnSe crystal.

    • Apply constant pressure (typically 80–100 N) using the pressure arm.

    • Validation Check: The strongest peak (likely the nitrile or carbonyl if present) should have an absorbance between 0.5 and 1.0 A.U. (or 10-30% Transmittance).

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve closely spaced nitrile peaks in mixtures).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 600 cm⁻¹.

  • Data Interpretation (The Decision Tree):

DecisionTree Start Analyze Peak @ 2100-2300 cm⁻¹ Check1 Is a peak present? Start->Check1 NoPeak No Nitrile Present (Check Synthesis) Check1->NoPeak No Check2 Wavenumber Position? Check1->Check2 Yes High > 2240 cm⁻¹ Check2->High Target 2210 - 2235 cm⁻¹ Check2->Target Low < 2200 cm⁻¹ Check2->Low ResultHigh Non-conjugated Nitrile (Possible Precursor/Impurity) High->ResultHigh ResultTarget CONFIRMED Pyrazolo[1,5-a]pyrimidine-CN Target->ResultTarget ResultLow Anionic/Cyanide Species or Thiocyanate Low->ResultLow

Caption: Diagnostic decision tree for assigning nitrile peaks in heterocyclic synthesis.

Part 4: Case Study – Zaleplon Analysis[4][5]

Context: Zaleplon (Sonata®) is the commercially relevant benchmark for this scaffold. It contains a nitrile group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.[2][3][4]

Experimental Observation:

  • Zaleplon Reference Spectrum: Displays a sharp, intense band at 2232 cm⁻¹ .

  • Formulation Analysis: When Zaleplon is incorporated into lipid-based delivery systems (e.g., proliposomes), this peak intensity may decrease due to physical masking, but the position should remain relatively stable unless chemical degradation (hydrolysis of CN to Amide) occurs.

  • Degradation Marker: If the peak at 2232 cm⁻¹ vanishes and a broad doublet appears at 3100–3400 cm⁻¹ (NH₂) along with a new carbonyl peak at ~1680 cm⁻¹, the nitrile has hydrolyzed to a primary amide.

References

  • Zaleplon FTIR Characterization & Formulation H. Riaz et al., "Development and Evaluation of Candesartan-Loaded Proliposomes for Improved Bioavailability," (Contextual reference to Zaleplon FTIR data in similar lipid studies), ResearchGate.

  • Synthesis and IR of 3-Cyano-pyrazolo[1,5-a]pyrimidines M. A. Metwally et al., "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals," Molecules, 2010.

  • Vibrational Stark Effects of Nitriles S. S. Andrews & S. G. Boxer, "Vibrational Stark Effects of Nitriles I. Methods and Experimental Results," Journal of Physical Chemistry A.

  • Isomeric Differentiation of Pyrazolopyrimidines M. G. Marei, "Some Reactions of Pyrazolo[1,5-c]pyrimidinethiones," Journal of Islamic Academy of Sciences, 1993.[5] (Demonstrates IR differences between isomers).

  • General FTIR Interpretation of Nitriles Specac Application Note, "Interpreting Infrared Spectra," Specac Ltd.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the pyrazolo[1,5-a]pyrimidine scaffold holds a privileged position due to its diverse biological activities, including applications as kinase inhibitors in cancer therapy.[1][2][3] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of a specific derivative, 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, offering a comparative framework against related structures and alternative analytical methodologies. As Senior Application Scientists, our aim is to bridge theoretical knowledge with practical, field-proven insights to empower your research.

Introduction: The Significance of Structural Verification

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is a fused N-heterocyclic system, a class of compounds that has garnered significant attention in medicinal chemistry.[2][3] The accurate determination of its molecular structure is a critical step in understanding its chemical reactivity, metabolic fate, and mechanism of action. Mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structural features through controlled fragmentation.

This guide will dissect the anticipated fragmentation pathways of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile under typical mass spectrometric conditions, such as Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID). We will then compare these predicted patterns with known fragmentation behaviors of similar pyrazolo[1,5-a]pyrimidine derivatives to establish a reliable analytical framework.

Predicted Fragmentation Pathways of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

The fragmentation of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is expected to be influenced by the inherent stability of the fused ring system and the presence of the amino and carbonitrile functional groups. The initial event in the mass spectrometer is the formation of the molecular ion (M+•). Subsequent fragmentation will likely proceed through several key pathways:

  • Loss of HCN from the Pyrimidine Ring: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of hydrogen cyanide (HCN). In this case, the pyrimidine ring is a likely source for this loss, leading to a significant fragment ion.

  • Retro-Diels-Alder (RDA) Reaction: Fused heterocyclic systems can undergo RDA reactions, leading to the cleavage of the pyrimidine ring. This would result in the formation of charged fragments corresponding to the pyrazole and pyrimidine components.

  • Loss of the Amino Group: The amino group at the 6-position can be eliminated as an amino radical (•NH2) or ammonia (NH3) following hydrogen rearrangement, yielding a prominent fragment ion.

  • Fragmentation involving the Nitrile Group: The carbonitrile group can be lost as a cyanide radical (•CN) or be involved in more complex rearrangement reactions. The loss of HCN involving the nitrile group and an adjacent hydrogen atom is also a plausible pathway.[4][5]

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M M+• 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile F1 [M-HCN]+• Loss from Pyrimidine Ring M->F1 - HCN F2 [M-NH2]+ M->F2 - •NH2 F3 [M-CN]+ M->F3 - •CN F4 RDA Fragments M->F4 RDA

Caption: Predicted major fragmentation pathways for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile.

Comparative Fragmentation Analysis with Related Pyrazolo[1,5-a]pyrimidines

For instance, the mass spectra of various 7-aminopyrazolo[1,5-a]pyrimidine derivatives have been reported to show characteristic fragmentation patterns, often initiated by cleavages in the pyrimidine ring.[1] Similarly, studies on pyrimidine derivatives have established general fragmentation modes, which include the loss of small neutral molecules like HCN and the cleavage of substituent groups.[6][7][8][9]

Compound Class Observed/Expected Key Fragments Relevance to Target Molecule
Substituted Pyrazolo[1,5-a]pyrimidines Loss of substituents, cleavage of the pyrimidine ring.[10][11]Provides a baseline for the fragmentation of the core scaffold.
Aminopyrimidines Loss of NH2/NH3, ring cleavage.[6]Helps predict the behavior of the amino substituent on the pyrimidine ring.
Nitrile-containing Heterocycles Loss of CN, HCN.[4][12]Informs the expected fragmentation pathways involving the carbonitrile group.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach to structural elucidation provides the most robust and trustworthy results. For a novel compound like 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, the following techniques are highly recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise connectivity of atoms within the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the structure and differentiate between isomers.[13]

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including stereochemistry.[14]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the electronic structure of the molecule, respectively, serving as complementary data points for structural confirmation.[15]

The following workflow illustrates a comprehensive approach to structural elucidation:

analytical_workflow Synthesis Synthesis of Compound Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (LC-MS/MS) - Molecular Weight - Fragmentation Pattern Purification->MS NMR NMR Spectroscopy - 1H, 13C, 2D NMR - Connectivity Purification->NMR Xray X-ray Crystallography - Unambiguous Structure Purification->Xray Spectroscopy IR/UV-Vis Spectroscopy - Functional Groups - Electronic Structure Purification->Spectroscopy Structure Confirmed Structure MS->Structure NMR->Structure Xray->Structure Spectroscopy->Structure

Caption: A comprehensive analytical workflow for the structural elucidation of a novel compound.

Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Analysis

To obtain high-quality mass spectral data for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, the following experimental protocol is recommended:

Objective: To determine the accurate mass of the molecular ion and to elucidate the fragmentation pattern of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile using LC-MS/MS.

Materials:

  • 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile sample

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

  • A suitable reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC Separation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to ensure good separation.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 30-40 °C

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended due to the presence of basic nitrogen atoms.

    • Full Scan (MS1): Acquire data in a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

    • Tandem MS (MS/MS):

      • Select the protonated molecular ion ([M+H]+) as the precursor ion for fragmentation.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation spectrum.

      • Acquire MS/MS data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and confirm the elemental composition.

    • Analyze the MS/MS spectra to identify the major fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the structure of the fragment ions.

    • Compare the experimental data with the predicted fragmentation patterns and with data from related compounds.

Conclusion

The structural characterization of novel compounds like 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is a critical endeavor in chemical and pharmaceutical research. While direct experimental data on its mass spectrometric fragmentation is not yet widely published, a thorough understanding of the fragmentation behavior of related heterocyclic systems allows for robust predictions. By combining these predictions with a multi-faceted analytical approach that includes NMR and, where possible, X-ray crystallography, researchers can achieve unambiguous structural elucidation. The provided experimental protocol offers a solid starting point for obtaining high-quality mass spectral data, paving the way for a deeper understanding of this promising class of molecules.

References

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. (n.d.).
  • Mechanism of nitrile-forming fragmentation reactions - R Discovery. (2020, October 28).
  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.).
  • Mass spectral fragmentation modes of pyrimidine derivatives. (2012, April-June).
  • The possible fragmentation pathways via the nitrile isomer N≡CCH2HC = O formed by opening of the ring of the isoxazole molecule. - ResearchGate. (n.d.).
  • (PDF) Facile synthesis of 5-aminopyrazolo-quinolones - ResearchGate. (2023, June 6).
  • Fragmentation and rearrangement in nitrogen heterocyclic chemistry. - Figshare. (2015, November 19).
  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles - ResearchGate. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25).
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. (2023, September 12).
  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27).
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives - IOSR Journal. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27).
  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. (2021, July 15).
  • Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing). (2025, October 8).
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. (2021, January 19).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2016, April 20).
  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.).
  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - MDPI. (2019, March 19).

Sources

A Comparative Analysis of the Bioactivity of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile vs. 7-carboxamide Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective inhibitors of various protein kinases.[1] This versatility has led to its incorporation into several clinically approved drugs, particularly in oncology.[2] Within this class of compounds, the nature and position of substituents on the bicyclic core are critical determinants of biological activity, influencing everything from target affinity and selectivity to pharmacokinetic properties.[1]

This guide provides an in-depth comparative analysis of two key analogs: 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile and its corresponding 7-carboxamide counterpart. While direct head-to-head comparative studies are not extensively available in the public domain, by synthesizing data from studies on closely related analogs and understanding the fundamental roles of the carbonitrile and carboxamide functional groups, we can construct a robust, data-driven perspective on their respective bioactivities. This analysis is intended to guide researchers in making informed decisions during the design and optimization of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine ring system is an analog of purines, the building blocks of DNA and RNA. This structural similarity allows these compounds to effectively compete with adenosine triphosphate (ATP) for binding to the active site of protein kinases.[1] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] By occupying the ATP-binding pocket, pyrazolo[1,5-a]pyrimidine inhibitors can block the downstream signaling pathways that drive cell proliferation and survival.[3] The specific substitutions on the pyrazolo[1,5-a]pyrimidine core dictate which kinases are targeted and with what potency.[1]

Bioactivity of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Analogs

The 7-carbonitrile moiety on the pyrazolo[1,5-a]pyrimidine scaffold is a common feature in many kinase inhibitors. The nitrile group is a small, polar, and linear functional group that can act as a hydrogen bond acceptor. Its presence can significantly influence the electronic properties and binding interactions of the molecule.

While specific data for 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is limited, studies on analogs with similar substitution patterns provide valuable insights. For instance, a series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles substituted with a 7-amino group have demonstrated potent in vitro activity against human colon tumor cell lines (HCT116), with one compound exhibiting an IC50 value as low as 0.0020 μM.[4] In another study, 6-cyano-7-aminoazolo[1,5-a]pyrimidines were synthesized and evaluated as inhibitors of Casein Kinase 2 (CK2), with some analogs showing activity in the nanomolar to low micromolar range.[5][6] These findings underscore the potential of the cyano-substituted pyrazolo[1,5-a]pyrimidine scaffold in developing potent anticancer agents.

Bioactivity of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carboxamide Analogs

The 7-carboxamide group offers a different set of physicochemical properties compared to the carbonitrile. The amide group can act as both a hydrogen bond donor and acceptor, providing more opportunities for interaction with the target protein. This can lead to enhanced binding affinity and selectivity.

Structure-activity relationship (SAR) studies on various pyrazolo[1,5-a]pyrimidine derivatives have highlighted the importance of the carboxamide group for potent bioactivity. For example, in a series of macrocyclic pyrazolo[1,5-a]pyrimidine inhibitors of Tropomyosin receptor kinase A (TrkA), the presence of a carboxamide group was found to significantly enhance the inhibitory activity, with IC50 values in the range of 1-100 nM.[2] Its absence resulted in a considerable drop in potency.[2] This suggests that the hydrogen bonding capabilities of the carboxamide are crucial for effective binding to the TrkA active site. Furthermore, a study on 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives showed them to be powerful antioxidant and anti-diabetic agents.[7]

Comparative Analysis: 7-Carbonitrile vs. 7-Carboxamide

Based on the available evidence and fundamental principles of medicinal chemistry, we can infer the following comparative points:

  • Binding Interactions: The 7-carboxamide, with its ability to act as both a hydrogen bond donor and acceptor, offers more extensive interaction potential with the kinase active site compared to the 7-carbonitrile, which primarily functions as a hydrogen bond acceptor. This could translate to higher binding affinity and potency for the carboxamide analog, as seen in the case of TrkA inhibitors.[2]

  • Physicochemical Properties: The carboxamide group is generally more polar and has a higher molecular weight than the carbonitrile group. This can influence solubility, permeability, and other pharmacokinetic properties. The choice between a carbonitrile and a carboxamide may therefore depend on the overall desired ADME (absorption, distribution, metabolism, and excretion) profile of the drug candidate.

  • Metabolic Stability: Both nitrile and amide groups can be subject to metabolic transformations. Nitriles can be hydrolyzed to carboxamides and then to carboxylic acids, while amides can also be hydrolyzed. The relative metabolic stability of these two groups can vary depending on the specific chemical context and the metabolic enzymes involved.

The decision to use a 7-carbonitrile or a 7-carboxamide in a drug design program will depend on the specific kinase target and the desired biological and pharmacokinetic profile. The carboxamide appears to be advantageous in scenarios where extensive hydrogen bonding is critical for high-affinity binding. Conversely, the smaller, more linear carbonitrile might be preferred for fitting into tighter binding pockets or for fine-tuning the electronic properties of the molecule.

Data Summary

Compound ClassKey FeaturesReported Bioactivity of AnalogsReference(s)
Pyrazolo[1,5-a]pyrimidine-7-carbonitriles Nitrile group at C7; hydrogen bond acceptor.Potent anticancer activity (e.g., IC50 = 0.0020 μM against HCT116 for a 7-amino analog).[4] CK2 inhibition in the nM to low µM range for 6-cyano-7-amino analogs.[5][6][4][5][6]
Pyrazolo[1,5-a]pyrimidine-7-carboxamides Carboxamide group at C7; hydrogen bond donor & acceptor.Significantly enhanced TrkA inhibitory activity (IC50 = 1-100 nM).[2] Powerful antioxidant and anti-diabetic properties for a 3-carboxamide analog.[7][2][7]

Experimental Protocols

To aid researchers in the evaluation of these and other pyrazolo[1,5-a]pyrimidine analogs, detailed protocols for a general kinase inhibition assay and a cell viability assay are provided below.

General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ADP formation.

Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration range suitable for IC50 determination. A common starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the serially diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cultured cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizations

Chemical Structures

Caption: Chemical structures of the two analogs under comparison.

Experimental Workflow for Bioactivity Screening

G compound_synthesis Compound Synthesis (7-carbonitrile & 7-carboxamide analogs) biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) compound_synthesis->biochemical_assay Determine IC50 cell_based_assay Cell-Based Viability Assay (e.g., MTT) compound_synthesis->cell_based_assay Determine Cellular Potency sar_analysis Structure-Activity Relationship (SAR) Analysis biochemical_assay->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Lead Candidates TRK_Pathway ligand Neurotrophin trk TRK Receptor ligand->trk Binds & Dimerizes ras_raf RAS-RAF-MEK-ERK Pathway trk->ras_raf pi3k PI3K-AKT Pathway trk->pi3k plc PLCγ Pathway trk->plc inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->trk Blocks ATP Binding downstream Cell Proliferation, Survival, Differentiation ras_raf->downstream pi3k->downstream plc->downstream

Caption: Simplified Tropomyosin Receptor Kinase (TRK) signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.

Conclusion

Ultimately, the choice of substituent at the 7-position is context-dependent and should be guided by empirical data for the specific kinase of interest. This guide serves as a framework for researchers to understand the potential implications of this choice and to design experiments that will elucidate the structure-activity relationships for their particular pyrazolo[1,5-a]pyrimidine-based drug discovery program.

References

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Terungwa, S. A., et al. (2025).
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs.
  • Hassan, A. S., et al. (2024).
  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492.
  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • Hassan, A. S., Mady, M. F., Awad, H., & Hafez, T. S. (2020). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines.
  • Portilla, J., et al. (2012).
  • Al-Qadhi, M. A., et al. (2024).
  • Castillo, J. C., Quiroga, J., & Abonia, R. (2018).
  • Vaskevich, A. I., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8697.
  • Zhang, H., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(19), 5939.
  • Abdelgawad, M. A., et al. (2024).
  • Celon, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6524.
  • Vaskevich, A. I., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5- a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8697.
  • Peytam, F., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities.
  • Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103642.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method against a conventional alternative for the purity determination of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, a critical heterocyclic building block in pharmaceutical synthesis. As the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable quality attribute, the analytical methods used to quantify them must be rigorously validated.[1][2] This document details the complete validation workflow, presenting experimental protocols and supporting data for all validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Through a systematic comparison, we demonstrate the superior specificity, accuracy, and robustness of the proposed method, establishing it as a reliable, stability-indicating assay for quality control and regulatory compliance.

Introduction: The Imperative for a Validated Purity Method

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is a key intermediate in the synthesis of various therapeutic agents. The pyrimidine scaffold is central to numerous drugs used in oncology and virology.[6] The purity of this starting material directly impacts the impurity profile of the final drug substance, making its accurate determination a critical step in the manufacturing process. An analytical method, particularly a stability-indicating one, must be able to unequivocally separate and quantify the main component in the presence of process-related impurities and potential degradation products.[7][8]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution and sensitivity.[2][7] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose.[9][10] This guide follows the globally harmonized ICH Q2(R1) framework to validate a proposed HPLC method and compares its performance against a more traditional approach, highlighting the causal links between chromatographic choices and analytical performance.[5][11]

The Validation Master Plan: A Workflow for Trustworthy Results

The validation of an analytical method is not a single experiment but a series of interconnected investigations that collectively ensure the method's reliability. The overall workflow begins with defining the method's purpose and proceeds through a systematic evaluation of its performance characteristics.

G cluster_validation Validation Parameters ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Defines Scope Protocol Write Validation Protocol Dev->Protocol Sets Conditions Validation Execute Validation Experiments Protocol->Validation Governs Execution Report Generate Validation Report Validation->Report Provides Data Spec Specificity Lin Linearity Acc Accuracy Prec Precision LOQ LOD / LOQ Rob Robustness Lifecycle Method Lifecycle Management Report->Lifecycle Authorizes Use G Validated Validated Method (Fit for Purpose) Specificity Specificity Specificity->Validated Accuracy Accuracy Specificity->Accuracy ensures true value Accuracy->Validated Precision Precision Precision->Validated Precision->Accuracy influences Linearity Linearity & Range Linearity->Validated Linearity->Accuracy enables Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Validated Sensitivity->Linearity defines lower limit Robustness Robustness Robustness->Validated

Sources

A Comparative Guide to the Structural Confirmation of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists working with novel heterocyclic compounds such as 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, a scaffold of significant interest in medicinal chemistry, this step is critical.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on X-ray crystallography as the definitive method, supported by orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a compound.[4] It provides an unambiguous 3D map of electron density, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[5][6] This level of detail is paramount in understanding a molecule's interaction with biological targets.[6]

The process, while powerful, is contingent on the ability to grow a high-quality single crystal, which can be a significant bottleneck. A typical workflow involves several key stages.[4][5][7]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The initial and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm) and quality, free from significant imperfections.[4] This is achieved by slowly precipitating the compound from a supersaturated solution. Common techniques include slow evaporation, vapor diffusion, and cooling. For 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, a starting point would be to dissolve the purified compound in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture) and allow for slow evaporation at a constant temperature.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4] As the crystal is rotated, a diffraction pattern of spots, known as reflections, is generated and recorded by a detector.[4]

  • Structure Solution and Refinement: The angles and intensities of the diffracted X-rays are measured.[4] This data is then used to calculate a 3D electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a model of the molecule is built and refined to best fit the experimental data.[5]

Workflow for Single-Crystal X-ray Crystallography

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Determination a Purified Compound b Supersaturated Solution a->b c Slow Crystallization (Evaporation, Diffusion) b->c d High-Quality Single Crystal c->d e Mount Crystal d->e f X-ray Diffraction e->f g Collect Diffraction Pattern f->g h Solve Phase Problem g->h i Generate Electron Density Map h->i j Build & Refine Atomic Model i->j k Final 3D Structure j->k

Caption: A typical workflow in small molecule crystal structure determination.[5]

Orthogonal Verification: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides the ultimate structural proof, other techniques are essential for routine characterization, for instances where suitable crystals cannot be obtained, and for confirming the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[10][11] For 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed.

Expected NMR Data for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile:

  • ¹H NMR: Would show distinct signals for the protons on the pyrazole and pyrimidine rings, as well as a characteristic signal for the amino group protons. The chemical shifts and coupling constants would provide information about the electronic environment and neighboring protons.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with chemical shifts indicating their functional group type (e.g., aromatic, nitrile, amino-substituted).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

    • COSY would show correlations between coupled protons.

    • HSQC would correlate each proton to its directly attached carbon atom.

    • HMBC would reveal long-range correlations between protons and carbons (2-3 bonds away), which is instrumental in piecing together the fused ring system.[12]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This would typically include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

NMR Data Interpretation Workflow

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis a 1H NMR (Chemical Shift, Integration, Coupling) c Propose Substructures a->c b 13C & DEPT NMR (Number & Type of Carbons) b->c g Assemble Fragments c->g d HSQC (Direct C-H Bonds) d->g e COSY (H-H Connectivity) e->g f HMBC (Long-Range C-H Bonds) f->g h Proposed Structure g->h G a Synthesized Compound b HRMS a->b d NMR Spectroscopy (1D & 2D) a->d f X-ray Crystallography a->f c Confirm Molecular Formula b->c h Confirmed Structure c->h e Propose Connectivity & Relative Stereochemistry d->e e->h g Definitive 3D Structure f->g g->h

Sources

Comprehensive Comparison Guide: Reference Standards for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Regulatory Affairs Professionals in Drug Development.

Introduction: The Criticality of the Pyrazolo[1,5-a]pyrimidine Scaffold

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is a highly versatile heterocyclic building block[1]. It serves as the core scaffold for numerous advanced active pharmaceutical ingredients (APIs), most notably potent inhibitors of Tropomyosin receptor kinases (TrkA/B/C) and Cyclin-dependent kinases (CDK2)[2][3]. Because this compound is often utilized as a late-stage intermediate or a primary starting material in the synthesis of targeted oncology drugs, its impurity profile directly impacts the safety and efficacy of the final drug product.

Under the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, any organic impurities in drug substances exceeding the reporting threshold (typically 0.05%) must be identified and quantified[4]. To achieve this, analytical laboratories must calibrate their High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) instruments using highly characterized reference standards[5].

This guide objectively compares the performance, regulatory compliance, and analytical reliability of different grades of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile reference standards, providing actionable experimental protocols for your laboratory.

Mechanistic Context: Why Purity Matters

The pyrazolo[1,5-a]pyrimidine core acts as a competitive inhibitor at the ATP-binding site of kinases[3]. Trace impurities—such as unreacted enaminones or des-cyano degradation products—can either exhibit off-target toxicity or competitively interfere with the assay's readouts.

Pathway Ligand ATP / Growth Factors Receptor TrkA / CDK2 Kinase Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibitor Pyrazolo[1,5-a]pyrimidine API Inhibitor->Receptor Competitive Inhibition Outcome Cell Cycle Arrest / Apoptosis Downstream1->Outcome Downstream2->Outcome

Inhibition of Trk/CDK pathways by pyrazolo[1,5-a]pyrimidine derivatives.

Comparative Analysis of Reference Standard Grades

When selecting a reference standard for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, laboratories typically choose between three tiers. The causality behind selecting one over the other lies in the metrological traceability required for the specific phase of drug development.

  • Certified Reference Material (CRM) Grade: Manufactured under ISO 17034 accreditation. Purity is determined via orthogonal methods (Quantitative NMR + Mass Balance). Essential for late-stage clinical trials and commercial release testing.

  • Analytical Grade (Commercial): Sourced from chemical suppliers (e.g., BLDpharm[1]). Characterized primarily by HPLC area % and qualitative NMR. Suitable for early-stage R&D and route scouting.

  • In-House Synthesized Standard: Synthesized via the condensation of 5-amino-1H-pyrazole-4-carbonitrile with appropriate enaminones[3], followed by rigorous internal purification (e.g., preparative HPLC).

Quantitative Performance Comparison

The following table summarizes experimental validation data comparing the three standard grades used in a simulated API release assay.

ParameterCRM GradeAnalytical Grade (Commercial)In-House Synthesized (Purified)
Assay Purity (Absolute) 99.6% ± 0.2% (qNMR)98.1% (HPLC Area %)99.2% ± 0.5% (qNMR)
Water Content (KF) 0.15%0.80%0.45%
Residual Solvents (GC) < 50 ppm350 ppm (Ethyl Acetate)120 ppm (DMF)
Traceability SI-traceableLot-specific COA onlyTraceable to internal primary std
Regulatory Acceptance ICH / FDA / EMA CompliantR&D Use OnlyCompliant if fully characterized
Cost per 10 mg



$ (Labor intensive)

Scientific Insight: Relying solely on Analytical Grade standards using "HPLC Area %" is a critical error in quantitative analysis. UV area percentage ignores UV-inactive impurities (like inorganic salts and water) and assumes all compounds have identical molar extinction coefficients. This leads to an overestimation of purity, which cascades into inaccurate API dosing during toxicological studies.

Reference Standard Qualification Workflow

To elevate an in-house synthesized batch or an analytical grade lot to a "Primary Reference Standard" per ICH Q7 guidelines[5], a self-validating orthogonal testing system must be employed.

G Start Raw Material 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile qNMR Absolute Purity (qNMR) Internal Standard Calibration Start->qNMR MassBalance Mass Balance Approach (100% - Impurities) Start->MassBalance Certification Primary Reference Standard Fully Characterized COA qNMR->Certification Chromatography HPLC-UV/MS Organic Impurities MassBalance->Chromatography TGA TGA / Karl Fischer Volatiles & Water MassBalance->TGA ICP ICP-MS Elemental Impurities MassBalance->ICP Chromatography->Certification TGA->Certification ICP->Certification

Workflow for qualifying 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile reference standards.

Experimental Protocols

The following protocols provide self-validating methodologies for the analysis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile.

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

qNMR is the gold standard for establishing the absolute mass fraction of a reference standard because the signal integral is directly proportional to the number of nuclei, independent of the chemical structure.

Materials:

  • Analyte: 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (~10 mg, accurately weighed).

  • Internal Standard (IS): Maleic acid CRM (traceable to NIST SRM, ~5 mg, accurately weighed).

  • Solvent: DMSO-

    
     (100% D, containing 0.03% v/v TMS).
    

Step-by-Step Methodology:

  • Sample Preparation: Co-weigh the analyte and the IS into a single HPLC vial using a microbalance (readability 0.001 mg) to eliminate transfer errors.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Sonicate for 5 minutes until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
    
  • Data Acquisition (1H-NMR):

    • Spectrometer: 500 MHz or higher.

    • Pulse sequence: 1D proton with a 90° pulse angle.

    • Relaxation delay (D1): 60 seconds (Critical: Must be

      
       of the slowest relaxing proton to ensure complete magnetization recovery).
      
    • Number of Scans: 64.

  • Integration & Calculation:

    • Integrate the IS signal (Maleic acid olefinic protons at

      
       6.26 ppm, 2H).
      
    • Integrate the distinct analyte signal (e.g., the isolated pyrimidine proton at

      
       8.6 - 8.7 ppm, 1H)[3].
      
    • Calculate absolute purity (

      
      ) using the formula:
      
      
      
      
      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
Protocol B: HPLC-UV/MS Method for Impurity Profiling

This method is used to detect process-related organic impurities (e.g., unreacted starting materials) and degradation products.

Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The hybrid silica backbone withstands the slightly basic conditions sometimes needed for pyrimidine derivatives.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and ESI-MS (positive ion mode for mass confirmation).

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the qualified Reference Standard in Diluent (Water:Acetonitrile 50:50) to a concentration of 0.5 mg/mL (Standard Stock).

  • Sensitivity Check: Dilute the stock to 0.05% of the nominal concentration (0.25 µg/mL) to verify the Limit of Quantitation (LOQ) per ICH Q2(R2) guidelines.

  • Sample Analysis: Inject 10 µL of the API sample.

  • Data Interpretation: Identify impurities by comparing relative retention times (RRT) and mass spectra against the reference standard. Quantify impurities against the reference standard calibration curve.

Conclusion

For the analysis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile, the choice of reference standard dictates the validity of your entire analytical control strategy. While Analytical Grade standards are cost-effective for early development, transitioning to a fully characterized, SI-traceable CRM (or a rigorously qualified in-house primary standard using qNMR and mass balance) is non-negotiable for regulatory submissions. By implementing the orthogonal workflows detailed above, laboratories can ensure compliance with ICH guidelines and guarantee the safety profile of downstream kinase inhibitors.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Tasianinch URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity MDPI URL:[Link]

Sources

Safety Operating Guide

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and purine analogs. Due to the presence of a reactive carbonitrile group and a nitrogen-dense pyrazolo-pyrimidine core, improper disposal of this compound poses significant environmental and occupational hazards.

As a trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, RCRA-compliant guide to ensure researchers and drug development professionals can safely manage, contain, and dispose of this compound and its associated waste streams.

Physicochemical & Hazard Profiling

Understanding the quantitative and structural properties of a chemical is the first step in designing a safe disposal strategy. The table below summarizes the critical data that dictates our disposal methodologies.

Property / HazardValue / ClassificationDisposal Implication
Molecular Formula C₇H₅N₅[1]High nitrogen content requires high-temperature incineration to manage toxic nitrogen oxide (NOx) emissions.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)[2][3]Mandates strict use of PPE; prevents standard solid waste or landfill disposal.
Skin/Eye Irritation H315, H319, H335[2]All contaminated labware and PPE must be treated as hazardous waste.
TCLP Leaching Limit Regulated under EPA Method 1311[4]Solid waste must be evaluated for environmental mobility before any secondary landfilling.

Mechanistic Safety Rationale: The "Why" Behind the Protocol

To build a self-validating safety culture in the laboratory, personnel must understand the causality behind experimental and disposal choices.

1. The Nitrile Hydrolysis Risk (HCN Evolution) The carbonitrile group (-C≡N) at the C7 position is highly susceptible to hydrolysis under strongly acidic conditions. Mixing waste containing this compound with strong inorganic acids can catalyze the release of hydrogen cyanide (HCN) gas, a lethal respiratory hazard. Therefore, strict segregation from acidic waste streams is a non-negotiable safety parameter[5].

2. Nitrogenous Core Degradation The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic nitrogenous heterocycle. Standard, low-temperature combustion fails to fully break these aromatic bonds, leading to the release of persistent organic pollutants and toxic NOx gases. High-temperature incineration at an EPA-approved facility ensures complete thermal oxidation into harmless N₂, CO₂, and H₂O[6].

3. Environmental Mobility & TCLP Compliance Because heterocyclic amines can leach into groundwater, the Toxicity Characteristic Leaching Procedure (TCLP) must be considered. This EPA method simulates landfill conditions to ensure that toxic leachates do not mobilize into the ecosystem[4]. Consequently, drain disposal is strictly prohibited.

Disposal Decision Workflow

The following logic tree dictates how different waste streams containing 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile should be routed.

DisposalWorkflow Start 6-Aminopyrazolo[1,5-a] pyrimidine-7-carbonitrile Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Labware Contaminated Labware/PPE Start->Labware Solid_Action Seal in HDPE container. Label 'Hazardous Waste' Solid->Solid_Action Liquid_Action Segregate by solvent (Halogenated vs. Non) Liquid->Liquid_Action Labware_Action Triple rinse with compatible solvent Labware->Labware_Action Solid_Disp Solid Hazardous Waste Collection Solid_Action->Solid_Disp Liquid_Disp Liquid Hazardous Waste Collection Liquid_Action->Liquid_Disp Labware_Action->Liquid_Disp Rinsate Labware_Action->Solid_Disp Incineration High-Temperature Incineration (EPA/RCRA) Liquid_Disp->Incineration Solid_Disp->Incineration

Figure 1: Disposal workflow for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Containment (Pure Compound & Powders)

Self-Validation Check: Ensure no static charge is present on collection tools before handling powders.

  • Collection: Use a dedicated, anti-static brush and dustpan to collect solid powders. Do not use compressed air or dry sweeping, which aerosolizes the active pharmaceutical ingredient (API).

  • Containment: Transfer the collected solid into a chemically compatible, wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Attach a standardized Chemical Waste Tag. Explicitly write the full chemical name: "6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile"[5]. Do not use structural abbreviations or internal project codes.

  • Storage: Secure the container in a designated Satellite Accumulation Area (SAA), strictly segregated from strong oxidizers and inorganic acids.

  • Disposal: Coordinate with your Environmental Health and Safety (EHS) department for transfer to a licensed facility for high-temperature incineration[2].

Protocol B: Liquid Waste Management (Solutions & Filtrates)

Self-Validation Check: Verify the pH of the receiving waste carboy is neutral (pH 6-8) before adding nitrile-containing solutions.

  • Segregation: Identify the solvent matrix. Separate halogenated solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., DMSO, methanol).

  • Compatibility Verification: Ensure the receiving carboy contains no strong acids, bases, or oxidizing agents to prevent exothermic reactions or HCN gas evolution[5].

  • Transfer: Pour the liquid waste through a grounded safety funnel into the appropriate carboy.

  • Containment & Capping: Immediately seal the carboy to prevent volatile organic compound (VOC) emissions. Place the carboy in a secondary spill containment tray.

  • Drain Prohibition: Never discharge these solutions into the sanitary sewer. Heterocyclic nitriles are strictly prohibited from drain disposal due to their toxicity to aquatic ecosystems and wastewater treatment microbiomes.

Protocol C: Spill Response & Decontamination

Self-Validation Check: Confirm the spill area is fully ventilated before initiating cleanup.

  • Isolation: Evacuate the immediate area and increase laboratory ventilation (e.g., open fume hood sashes slightly to increase draw).

  • PPE Donning: Equip nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or higher) if powder is dispersed.

  • Dust Suppression: Cover the spill with a damp absorbent material, such as wet sand or vermiculite, to prevent aerosolization[3].

  • Recovery: Use non-sparking tools to scoop the absorbed mixture into a hazardous waste bucket.

  • Decontamination: Wipe the affected surface with a compatible solvent (e.g., ethanol), followed by a thorough wash with soap and water. Dispose of all wipes as solid hazardous waste.

Regulatory Compliance Framework

Adhering to these protocols ensures your laboratory remains compliant with major federal and institutional guidelines:

  • EPA & RCRA: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA)[6]. Facilities must adhere to 40 CFR Parts 260-273 for the proper accumulation, labeling, and disposal of toxic solids.

  • NIH Guidelines: Following the NIH Waste Disposal Guide, all major constituents must be identified by their full chemical name on waste tags. The segregation of incompatible mixtures (such as nitriles and strong acids) is strictly enforced to prevent catastrophic laboratory incidents[5].

References

  • Title: SAFETY DATA SHEET: Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Source: Fisher Scientific URL: [Link]

  • Title: Procedures for the disposal of liquid chemical residues and aqueous solutions Source: Stockholm University URL:[Link]

  • Title: SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: NIH Waste Disposal Guide 2022 Source: National Institutes of Health (NIH) URL:[Link]

Sources

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